2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Description
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-dichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCINBRGZTQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13124-09-9 | |
| Record name | 13124-09-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis procedure for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
This guide provides a comprehensive, scientifically grounded procedure for the synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a valuable intermediate in the development of novel heterocyclic compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deep understanding of the process.
Introduction and Strategic Overview
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, also known as (3,4-dichlorophenyl)thiosemicarbazide, belongs to the thiosemicarbazide class of compounds. These molecules are critical synthons in medicinal chemistry, serving as precursors for a wide array of biologically active heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazolidinones.[1][2][3] The presence of the dichlorophenyl moiety often enhances the lipophilicity and biological activity of the resulting derivatives.
The synthetic strategy detailed herein is a robust, two-stage process. It begins with the preparation of the key intermediate, 3,4-dichlorophenylhydrazine, from commercially available 3,4-dichloroaniline. This is followed by the conversion of the hydrazine intermediate into the target thiosemicarbazide. This approach is predicated on well-established, high-yielding chemical transformations.
Proposed Synthesis Pathway: A Mechanistic Approach
The synthesis is logically divided into two primary stages, each involving a distinct and fundamental organic reaction. This modular approach allows for the isolation and purification of the key intermediate, ensuring the final product's high purity.
-
Stage 1: Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride. This stage employs the classical Sandmeyer-type reaction sequence. 3,4-Dichloroaniline is first converted to a diazonium salt, which is then reduced in situ to the corresponding hydrazine.
-
Stage 2: Formation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide. The synthesized hydrazine is reacted with a thiocyanate salt under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazine on the thiocyanate, followed by rearrangement to form the stable thiosemicarbazide structure.
The overall workflow is visualized below.
Figure 1: Overall Synthetic Workflow.
Detailed Experimental Protocols
Critical Safety Note: This procedure involves hazardous materials, including hydrazine derivatives, which are highly toxic and suspected carcinogens.[4][5] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash-proof chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), is mandatory.[5]
Stage 1: Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride
This protocol is adapted from established methods for the synthesis of aryl hydrazines from anilines.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.10 |
| Concentrated HCl (~37%) | 36.46 | 40 mL | ~0.48 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 0.25 |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 16.2 g (0.10 mol) of 3,4-dichloroaniline with 30 mL of concentrated HCl and 50 mL of water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate.
-
Dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt results in a clear, yellowish solution.
-
Causality: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. A slight excess of sodium nitrite ensures complete conversion of the aniline.
-
-
Reduction:
-
In a separate 1 L beaker, prepare a solution of 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 30 mL of concentrated HCl. Gentle warming may be required for complete dissolution.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with continuous, vigorous stirring. A thick, white precipitate of the hydrazine hydrochloride salt will form immediately.
-
Causality: Tin(II) chloride is a classic and effective reducing agent for diazonium salts. A significant molar excess is used to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a small amount of cold water to remove residual salts.
-
Dry the product, 3,4-dichlorophenylhydrazine hydrochloride, in a vacuum oven at 50-60 °C. The expected yield is typically high (85-95%).
-
Stage 2: Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
This procedure is based on the general synthesis of thiosemicarbazides from hydrazine precursors.[1][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichlorophenylhydrazine HCl | 213.48 | 10.7 g | 0.05 |
| Ammonium Thiocyanate (NH₄SCN) | 76.12 | 4.2 g | 0.055 |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Sodium Acetate (optional) | 82.03 | 4.1 g | 0.05 |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
Combine 10.7 g (0.05 mol) of 3,4-dichlorophenylhydrazine hydrochloride, 4.2 g (0.055 mol) of ammonium thiocyanate, and 100 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Note: It is often beneficial to neutralize the hydrazine hydrochloride in situ or use the free base. If starting with the hydrochloride, adding one equivalent of a mild base like sodium acetate (4.1 g, 0.05 mol) can improve yields by liberating the more nucleophilic free hydrazine.
-
-
Reaction Execution:
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Continue refluxing for 4-6 hours until the starting material is consumed.
-
Causality: The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbon of the thiocyanate. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for this reaction.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to promote crystallization.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
If no precipitate forms, slowly add cold water to the reaction mixture until the product precipitates out.
-
Wash the collected solid with a cold ethanol/water mixture (1:1) and then with a small amount of cold water to remove any unreacted thiocyanate salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide as a crystalline solid.
-
Dry the final product under vacuum. The expected yield is typically in the range of 70-85%.
-
Product Characterization
To confirm the identity and purity of the synthesized 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, the following analytical techniques are recommended:[9]
-
Melting Point: A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy (KBr Pellet, cm⁻¹):
-
N-H stretching: Multiple bands expected in the 3100-3400 cm⁻¹ region (from NH₂ and NH groups).
-
C=S stretching (Thioamide I band): A strong absorption around 1250-1350 cm⁻¹.
-
C-N stretching (Thioamide II band): Around 1470-1570 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the 700-850 cm⁻¹ region.
-
-
¹H-NMR Spectroscopy (DMSO-d₆, δ ppm):
-
Aromatic Protons: Signals expected in the 7.0-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
NH and NH₂ Protons: Broad singlets that are exchangeable with D₂O, typically found in the 7.5-9.5 ppm range.
-
-
¹³C-NMR Spectroscopy (DMSO-d₆, δ ppm):
-
Thioamide Carbonyl (C=S): A characteristic downfield signal around 180-185 ppm.
-
Aromatic Carbons: Multiple signals in the 115-140 ppm range.
-
-
Elemental Analysis: The calculated percentages of C, H, N, S, and Cl should match the experimental values for the molecular formula C₇H₇Cl₂N₃S.
Visualization of Reaction Mechanism
The formation of the thiosemicarbazide from the hydrazine and thiocyanate proceeds through a well-understood mechanism.
Figure 2: Mechanism for Thiosemicarbazide Formation.
References
- Google Patents. (n.d.). Novel synthesis method of 3,4-dichloropyridazine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Guidechem. (n.d.). How is 4-Chlorophenylhydrazine hydrochloride synthesized?.
- Google Patents. (n.d.). Method for preparing 3,4-dimethyl phenylhydrazine.
- ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.
- Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- Google Patents. (n.d.). Preparation of thiosemicarbazides.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 9. turkjps.org [turkjps.org]
An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: Physicochemical Properties and Synthetic Pathways
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document delves into the core physicochemical properties of the title compound, outlines a detailed synthetic protocol, and discusses established analytical methodologies for its characterization. Furthermore, it explores the potential therapeutic applications of this compound, drawing parallels with other biologically active thiosemicarbazide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry
Thiosemicarbazides are a versatile class of organic compounds characterized by a hydrazinecarbothioamide functional group.[3] Their unique structural features, including the presence of sulfur and nitrogen atoms, allow them to act as effective ligands for metal ions and to participate in various biological interactions.[2] These compounds serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems, such as 1,3,4-thiadiazoles, 4-thiazolidinones, and 1,2,4-triazoles, many of which are scaffolds for widely used pharmaceuticals.[4][5][6] The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions essential for enzymatic functions in pathogens or to interact with various biological targets. The incorporation of a dichlorophenyl moiety, as in the case of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially modulate biological activity.
Physicochemical Properties of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C7H7Cl2N3S | Based on chemical structure |
| Molecular Weight | 236.12 g/mol | Calculated from the molecular formula[7] |
| Appearance | White to off-white crystalline solid | Typical appearance for this class of compounds |
| Melting Point | Expected to be in the range of 170-190 °C | Based on melting points of similar halogenated phenylthiosemicarbazides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol | General solubility profile for thiosemicarbazides |
| logP (Octanol/Water Partition Coefficient) | ~2.7 | Estimated based on the value for 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide[7] |
| Hydrogen Bond Donors | 3 | Calculated from the structure[7] |
| Hydrogen Bond Acceptors | 2 | Calculated from the structure[7] |
| Rotatable Bond Count | 2 | Calculated from the structure[7] |
Note: The values presented in this table are estimations based on computational data for a structurally similar compound and general knowledge of the chemical class. Experimental verification is highly recommended.
Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: A Step-by-Step Protocol
The synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can be achieved through a straightforward and well-established reaction between the corresponding isothiocyanate and hydrazine hydrate.[9] This method is widely employed for the preparation of various thiosemicarbazide derivatives.
Underlying Principle
The synthetic route relies on the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbon of the -N=C=S group, leading to the formation of the hydrazinecarbothioamide.
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | C7H7Cl2N3S | CID 4562873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS number 13124-09-9
Topic: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (CAS 13124-09-9) Role: Senior Application Scientist Format: Technical Whitepaper
Scaffold Analysis, Synthetic Protocols, and Heterocyclic Utility
Executive Summary
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (CAS 13124-09-9), widely recognized in synthetic chemistry as 1-(3,4-dichlorophenyl)thiosemicarbazide , represents a critical pharmacophore in modern drug discovery. Unlike generic hydrazine derivatives, the 3,4-dichlorophenyl moiety confers specific lipophilic properties and metabolic stability, making this compound a high-value intermediate for synthesizing fused nitrogen-sulfur heterocycles.
This guide moves beyond basic characterization to establish the compound as a versatile "divergent node" in chemical synthesis. It details the precise methodologies for its production and its subsequent cyclization into 1,3,4-thiadiazoles and 1,2,4-triazoles —motifs dominant in current antimicrobial and anticancer pipelines.
Chemical Identity & Structural Logic
To manipulate this molecule effectively, one must understand its tautomeric behavior and reactive sites.
Structural Analysis
The molecule consists of a thiourea core flanked by a hydrazine linkage and a substituted phenyl ring.
-
IUPAC Name: 2-(3,4-Dichlorophenyl)hydrazine-1-carbothioamide[1]
-
Common Name: 1-(3,4-Dichlorophenyl)thiosemicarbazide
-
Molecular Formula:
-
Molecular Weight: 236.12 g/mol [1]
Tautomeric Equilibrium (Thione vs. Thiol)
In crystalline form, the compound exists predominantly in the thione form (I). However, in polar solvents (DMSO, EtOH) or under basic conditions, it equilibrates with the thiol (mercapto) tautomer (II).
-
Thione Form (I):
-
Reactivity: Nucleophilic attack by terminal amines (N4).
-
-
Thiol Form (II):
-
Reactivity: S-alkylation and specific cyclization pathways.
-
Insight: The 3,4-dichloro substitution on the phenyl ring withdraws electron density, slightly increasing the acidity of the
Synthesis Protocol: The Self-Validating Workflow
This protocol is optimized for yield and purity, minimizing the formation of symmetrical thiocarbohydrazide byproducts.
Materials
-
Precursor: 3,4-Dichlorophenylhydrazine hydrochloride (CAS 19763-90-7)[1]
-
Reagent: Ammonium thiocyanate (
) or Potassium thiocyanate ( ) -
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: None required (thermal activation)
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask, dissolve 0.05 mol of 3,4-dichlorophenylhydrazine hydrochloride in 50 mL of absolute ethanol.
-
Reagent Addition: Add 0.06 mol (1.2 eq) of ammonium thiocyanate. The slight excess drives the equilibrium forward.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting hydrazine spot will disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 200 g) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid under vacuum. Wash with cold water (
) to remove inorganic salts ( ). -
Recrystallization: Recrystallize from hot ethanol/water (8:2) to obtain analytical grade crystals.
Synthesis Pathway Diagram
The following diagram illustrates the transformation logic.
Figure 1: Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide via nucleophilic addition.
The Core Value: Divergent Heterocyclic Synthesis
The primary utility of CAS 13124-09-9 lies in its ability to cyclize into distinct heterocyclic scaffolds depending on the reaction environment. This "divergent reactivity" is the cornerstone of its application in medicinal chemistry.
Pathway A: Synthesis of 1,3,4-Thiadiazoles (Acidic Cyclization)
Under acidic conditions, the sulfur atom acts as a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to dehydration and ring closure.
-
Reagents: Carboxylic acid (
) + (phosphorus oxychloride) or . -
Mechanism: Acylation of
followed by thione-thiol tautomerization and dehydration. -
Product: 2-(3,4-dichlorophenylamino)-5-substituted-1,3,4-thiadiazole.
-
Application: High-potency antimicrobial agents.
Pathway B: Synthesis of 1,2,4-Triazoles (Basic Cyclization)
Under basic conditions, the
-
Reagents: 4N NaOH, reflux.
-
Mechanism: Base-catalyzed intramolecular condensation.
-
Product: 4-(3,4-dichlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Application: Antifungal and anti-inflammatory scaffolds.[2]
Divergent Workflow Diagram
Figure 2: Divergent synthetic pathways yielding distinct pharmacophores from the core scaffold.
Analytical Characterization
To validate the synthesis of CAS 13124-09-9, compare experimental data against these standard reference values.
| Technique | Parameter | Expected Signal / Observation | Structural Assignment |
| FT-IR | 3350, 3280, 3150 | N-H stretching (Primary & Secondary) | |
| 1590 | C=N stretching (minor tautomer) | ||
| 1240 - 1260 | C=S stretching (Diagnostic Peak) | ||
| 820, 750 | C-Cl aromatic deformation | ||
| 9.0 - 10.0 (s, 1H) | |||
| 7.5 - 8.5 (br s, 2H) | |||
| 7.1 - 7.6 (m, 3H) | Aromatic protons (3,4-dichloro pattern) | ||
| 4.5 - 5.0 (s, 1H) | |||
| Mass Spec | m/z | 235 / 237 / 239 | Molecular ion |
Note on NMR: The NH protons are exchangeable with
Biological & Pharmacological Context
The 3,4-dichlorophenyl moiety is not merely a structural filler; it is a strategic pharmacophore.
-
Lipophilicity: The two chlorine atoms significantly increase the
of the molecule, enhancing membrane permeability compared to the unsubstituted phenyl analog. -
Metabolic Stability: Chlorine substitution at the para and meta positions blocks common metabolic oxidation sites (e.g., hydroxylation) on the phenyl ring, prolonging the half-life of derived drugs.
-
Specific Activity: Derivatives of this scaffold have shown validated activity against:
-
Mycobacterium tuberculosis (Antitubercular)
-
Candida albicans (Antifungal)
-
Various cancer cell lines (via inhibition of topoisomerase II).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (hydrazine derivative).
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic; keep the container tightly closed.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to sulfur and chlorine content).
References
-
National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Steroidal Thiosemicarbazones and 1,3,4-Thiadiazolines. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Thiosemicarbazides: Synthesis and Reactions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Structure Elucidation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a molecule of interest within the broader class of thiosemicarbazides. Thiosemicarbazides serve as critical synthons for a variety of biologically active heterocyclic compounds and are investigated for their own therapeutic potential.[1][2] This document moves beyond a simple listing of analytical methods, offering a logical, field-proven strategy that integrates Mass Spectrometry, FT-IR, advanced 1D and 2D NMR spectroscopy, and Single-Crystal X-ray Diffraction. Each step is framed with expert rationale for its inclusion, detailed protocols for execution, and predictive interpretation of the expected data, ensuring a self-validating and robust analytical cascade. The guide culminates in the integration of computational chemistry as a powerful tool for corroborating experimental findings, thereby providing an authoritative framework for researchers in medicinal chemistry and drug development.
Introduction and Foundational Chemistry
The structural confirmation of any novel or synthesized compound is the bedrock of chemical and pharmaceutical research. 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (Molecular Formula: C₇H₇Cl₂N₃S, Molecular Weight: 236.12 g/mol ) belongs to the thiosemicarbazide family, which is characterized by a hydrazine group linked to a thiocarbonyl moiety.[3] The precise arrangement of atoms, connectivity, and conformation is paramount as it dictates the molecule's chemical reactivity, physicochemical properties, and biological activity.
The primary objective of this guide is to present a holistic and logical workflow for the definitive structural analysis of this specific molecule. The chosen methodologies follow a progression from initial confirmation of mass and functional groups to the precise mapping of atomic connectivity and, ultimately, the unequivocal determination of its three-dimensional solid-state structure.
Prerequisite: Synthesis and High-Purity Sample Preparation
A conclusive structure elucidation is contingent upon the purity of the analyte. While various synthetic routes exist for thiosemicarbazides, a common and effective method involves the reaction of a substituted phenylhydrazine with an isothiocyanate precursor or by condensing thiosemicarbazide with a suitable carbonyl compound.[4][5][6] For the title compound, a logical synthesis involves the reaction of 3,4-dichlorophenylhydrazine with a thiocyanate salt under acidic conditions or a related pathway.
Protocol 2.1: Purification by Recrystallization
The importance of this step cannot be overstated, particularly for obtaining single crystals suitable for X-ray diffraction.
-
Solvent Screening: Identify a suitable solvent or solvent system in which the crude compound is sparingly soluble at room temperature but highly soluble upon heating. Ethanol, methanol, or ethanol/water mixtures are common starting points.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution.
-
Crystal Formation: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling is critical for the formation of large, well-ordered crystals.[7]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to remove residual solvent. The purity should be assessed by melting point determination and Thin Layer Chromatography (TLC) before proceeding.
The Elucidation Workflow: A Multi-Technique Approach
The following sections detail the core analytical cascade. The workflow is designed to be sequential, with each technique building upon the data provided by the last.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations to Confirm Structure:
-
Ring to Hydrazine: Protons on the aromatic ring (H-2 and H-6) should show a correlation to the carbon atom attached to the hydrazine (C-1).
-
Hydrazine to Ring: The proton on the nitrogen attached to the ring (NH-1) should show correlations to C-2 and C-6 of the ring.
-
Hydrazine to Thiocarbonyl: The proton on the second nitrogen of the hydrazine (NH-2) should show a 2-bond correlation to the thiocarbonyl carbon (C=S). This is a crucial link.
-
Amine to Thiocarbonyl: The terminal NH₂ protons should show a 2-bond correlation to the thiocarbonyl carbon (C=S).
Single-Crystal X-ray Diffraction: The Definitive Proof
Causality: While NMR provides the solution-state connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state. [8]It is the "gold standard" for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Protocol 3.4.1: Crystal Growth and Data Collection
-
Crystal Growth: As detailed in Protocol 2.1, grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution. Trial and error with different solvents may be necessary. [7][9]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a cryoloop. [8]The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions, bond lengths, and angles.
Expected Data & Interpretation: The output is a 3D model of the molecule. Key insights would include:
-
Confirmation of Connectivity: Absolute proof of the atomic connections, validating the NMR data.
-
Conformation: Determination of the torsion angles, for example, the dihedral angle between the plane of the phenyl ring and the hydrazinecarbothioamide backbone.
-
Intermolecular Interactions: Identification of hydrogen bonding networks, which are expected between the N-H donors and the sulfur (or nitrogen) acceptors of neighboring molecules. This explains the solid-state packing and can influence physical properties like melting point and solubility.
Computational Modeling: Corroboration and Deeper Insight
Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings. [10][11]By calculating the theoretical properties of the proposed structure, we can directly compare them to the experimental spectra.
Protocol 4.1.1: DFT Calculations
-
Structure Optimization: Build the 3D structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in silico. Perform a geometry optimization using a standard functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to predict the IR spectrum and confirm the structure is at a minimum energy state (no imaginary frequencies).
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts.
Interpretation: The calculated IR frequencies (after applying a standard scaling factor) should show good agreement with the experimental FT-IR spectrum. Similarly, the calculated NMR chemical shifts should correlate linearly with the experimental values, aiding in the confident assignment of ambiguous signals. This computational validation provides a powerful layer of self-consistency to the overall elucidation process.
Conclusion: Synthesizing the Data for Final Confirmation
-
MS confirms the correct mass and elemental formula.
-
FT-IR confirms the presence of all key functional groups.
-
NMR (1D and 2D) establishes the unambiguous atom-to-atom connectivity in solution.
-
X-ray Crystallography provides the absolute solid-state structure, validating all other findings.
-
Computational Chemistry corroborates the experimental spectra with theoretical predictions.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy structural foundation for any subsequent research, be it in reaction development, quantitative structure-activity relationship (QSAR) studies, or advanced drug design.
References
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.
- Scheme for synthesis of (2E)-2-[(5,7-dichloronaphthalen-2-yl)methylidene]-N-(3,4,5-trichlorophenyl)hydrazine-1-carbothioamide.
- 2-(3,4-DICHLOROPHENYL)
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research.
- Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investig
- 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide. PubChem.
- Thiosemicarbazides as Building Blocks in Heterocyclic Synthesis. Molecules.
- Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
- Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of the Indian Chemical Society.
- Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implic
- The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibr
- X-ray crystallography. Wikipedia.
- How to grow crystals for X-ray crystallography. IUCr Journals.
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.
- Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Brazilian Chemical Society.
- Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega.
Sources
- 1. turkjps.org [turkjps.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Page loading... [guidechem.com]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and to establish a self-validating system of protocols. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and supported by authoritative sources. The methodologies described herein are designed to ensure data integrity and reproducibility, crucial for regulatory submissions and further research.
Introduction: The Significance of Spectroscopic Analysis
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to unambiguously determine the chemical structure and purity of a synthesized compound. For a molecule like 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, which belongs to the thiosemicarbazide class of compounds known for their diverse biological activities, a thorough spectroscopic characterization is paramount.[1][2] This guide will provide the foundational spectroscopic data and the rationale for its acquisition and interpretation, ensuring a robust and reliable characterization.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analyses.
Figure 1: Chemical structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (N-H).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.
Predicted ¹H NMR Spectral Data
The expected proton signals are summarized in the table below. Chemical shifts (δ) are predicted based on the analysis of similar thiosemicarbazide and dichlorophenyl structures found in the literature.[3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | NH -Ar |
| ~8.0 - 8.5 | Singlet (broad) | 2H | CSNH₂ |
| ~7.8 - 8.0 | Singlet (broad) | 1H | NH -CS |
| ~7.5 | Doublet | 1H | Ar-H (ortho to Cl) |
| ~7.3 | Doublet of doublets | 1H | Ar-H (meta to Cls) |
| ~7.0 | Doublet | 1H | Ar-H (ortho to NH) |
Rationale: The protons attached to nitrogen atoms are expected to be broad due to quadrupole broadening and chemical exchange. Their chemical shifts can vary with concentration and temperature. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
Predicted ¹³C NMR Spectral Data
The anticipated carbon signals are outlined below, with predictions based on analogous compounds.[4][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C =S |
| ~145 | Ar-C -NH |
| ~132 | Ar-C -Cl |
| ~131 | Ar-C -Cl |
| ~120 | Ar-C H |
| ~118 | Ar-C H |
| ~117 | Ar-C H |
Rationale: The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a high chemical shift. The aromatic carbons will have distinct signals based on their substitution pattern, with carbons attached to electronegative atoms (N, Cl) appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectral Data
The expected IR absorption bands are summarized in the following table. These predictions are based on established correlation tables and data from similar thiosemicarbazide derivatives.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H stretching (hydrazine and amide) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~1600 | Medium | C=N stretching / Aromatic C=C stretching |
| ~1500 | Strong | N-H bending |
| 1300-1200 | Strong | C=S stretching |
| ~800 | Strong | C-Cl stretching |
Rationale: The N-H stretching vibrations typically appear as broad bands in the high-frequency region. The C=S stretch is a key diagnostic peak for this class of compounds. The C-Cl stretching bands will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode. Positive mode is often preferred for nitrogen-containing compounds.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
Predicted Mass Spectral Data
| m/z Value | Interpretation |
| [M+H]⁺ | Molecular ion peak (protonated) |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| Key Fragments | Fragments corresponding to the loss of NH₂, CSNH₂, and cleavage of the C-N bond between the phenyl ring and the hydrazine moiety. |
Rationale: The molecular ion peak is the most critical piece of information, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern can provide further structural confirmation.
Figure 2: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide has outlined the comprehensive spectroscopic characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide. By following the detailed protocols for NMR, IR, and MS, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. The predicted spectral data, based on established principles and literature precedents for similar compounds, provide a valuable reference for data interpretation. Adherence to these rigorous analytical standards is essential for advancing the study of this and other potentially therapeutic compounds.
References
-
ResearchGate. Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Available from: [Link]
-
MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Available from: [Link]
-
Sci-Hub. Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Available from: [Link]
-
SciRP.org. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Available from: [Link]
-
ACS Omega. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Available from: [Link]
-
Docslib. IR for Zn Complex of 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide. Available from: [Link]
-
Scilit. Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. Available from: [Link]
-
DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. Available from: [Link]
-
JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available from: [Link]
-
PMC - NIH. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]
-
SciRP.org. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Available from: [Link]
-
The University of Osaka Institutional Knowledge Archive : OUKA. Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using. MALDI-MS and MS/MS. Available from: [Link]
-
ResearchGate. IR spectra of thiosemicarbazide. Available from: [Link]
-
Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]
-
PubChem. 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. Available from: [Link]
-
PubMed. Mass Spectrometric Characterization of Transferrins and Their Fragments Derived by Reduction of Disulfide Bonds. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
Sources
The Multifaceted Therapeutic Potential of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery
Abstract
Thiosemicarbazides, a versatile class of compounds characterized by the N-N-C(=S)-N backbone, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural flexibility and potent metal-chelating properties have paved the way for the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted therapeutic potential of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of thiosemicarbazide derivatives in the quest for novel therapeutic agents.
Introduction: The Thiosemicarbazide Scaffold - A Gateway to Diverse Bioactivities
Thiosemicarbazides are derivatives of thiourea where one of the amino groups is substituted by a hydrazino group. This unique structural motif imparts a rich chemical reactivity, allowing for the synthesis of a vast library of derivatives through reactions with aldehydes, ketones, and other electrophiles.[1][2] The resulting thiosemicarbazones, in particular, have garnered significant attention due to their wide spectrum of pharmacological activities.[3][4]
The biological prowess of these compounds is intimately linked to their ability to act as efficient chelators of transition metal ions, such as iron, copper, and zinc.[5][6] This chelation can lead to the formation of redox-active metal complexes that can catalytically generate reactive oxygen species (ROS), disrupt essential metalloenzymes, and interfere with cellular iron metabolism, a critical pathway in rapidly proliferating cells.[5][7] Furthermore, the thiosemicarbazide moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, contributing to their diverse pharmacological profiles.[8][9]
This guide will systematically explore the key therapeutic areas where thiosemicarbazide derivatives have shown significant promise.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiosemicarbazide derivatives, particularly thiosemicarbazones, represent a promising class of anticancer agents with mechanisms that extend beyond those of traditional chemotherapeutics.[4][10] Their ability to selectively target cancer cells and overcome drug resistance has fueled extensive research in this area.[4]
Mechanisms of Anticancer Action
The anticancer activity of thiosemicarbazide derivatives is not attributed to a single mechanism but rather a convergence of several interconnected pathways.
-
Inhibition of Ribonucleotide Reductase (RR): Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[11] This enzyme's active site contains a binuclear iron center essential for its catalytic activity. Thiosemicarbazones, such as the clinically investigated Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), act as potent RR inhibitors by chelating this iron, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[3][11]
-
Induction of Oxidative Stress: The iron complexes formed by many thiosemicarbazones are redox-active and can participate in Fenton-like reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS) like hydroxyl radicals.[5][12] Cancer cells, often characterized by a higher metabolic rate and increased basal ROS levels, are particularly vulnerable to this additional oxidative insult, which can trigger apoptotic cell death.
-
Inhibition of Topoisomerase II: Topoisomerase II is another vital enzyme involved in DNA replication and chromosome segregation. Some thiosemicarbazide derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[13][14]
-
Induction of Apoptosis: Ultimately, the various mechanistic insults orchestrated by thiosemicarbazide derivatives converge on the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and the release of pro-apoptotic factors.[12][15]
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The lipophilicity of the molecule, influenced by the nature of the substituents, can affect its ability to penetrate the bacterial cell wall and membrane. [16]* Substituent Position: The position of substituents on the aromatic rings can significantly impact antibacterial activity. For example, the geometry at the N4-terminus of the thiosemicarbazide skeleton has been shown to be a key determinant of antibacterial efficacy. [8]* Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups like halogens or trifluoromethyl moieties on the aromatic rings often enhances antibacterial activity. [17]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiosemicarbazide derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. (nematode) | 5.56 - 11.12 | [2] |
| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Gram-positive bacteria | 50 | [9] |
| Ag-thiosemicarbazone complex (T39) | E. coli & S. aureus | 0.018 | [18] |
| Thiosemicarbazide T4A (ortho-fluorophenyl) | Staphylococci strains | 32-64 | [17] |
| Trifluoromethylphenyl derivatives | Staphylococci sp. | 64 | [17] |
| Paracetamol-containing thiosemicarbazone (T70) | C. albicans | 31.3 | [18] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the thiosemicarbazide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Antiviral and Anticonvulsant Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, thiosemicarbazide derivatives have also demonstrated promising antiviral and anticonvulsant activities.
Antiviral Activity
Thiosemicarbazones were among the first classes of synthetic antiviral agents discovered. [19]Their mechanism of action can vary depending on the virus but often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase or proteases. [19][20]For instance, certain indole-based thiosemicarbazides have shown potent activity against Coxsackie B4 virus, with the free thiosemicarbazide moiety being crucial for this effect. [21] Quantitative Data on Antiviral Activity:
| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |
| Indolylthiosemicarbazide 6a | Coxsackie B4 virus | 2.1 | [21] |
| Indolylthiosemicarbazide 6b | Coxsackie B4 virus | 0.4 | [21] |
| Indolylthiosemicarbazide 6c | Coxsackie B4 virus | 0.8 | [21] |
| Indolylthiosemicarbazide 6d | Coxsackie B4 virus | 1.1 | [21] |
| Hydroxamate 1a | SARS-CoV-2 Mpro | 0.12 µM (IC50) | [20] |
| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | 2.43 µM (IC50) | [20] |
Anticonvulsant Activity
Several thiosemicarbazide derivatives have been identified as potent anticonvulsant agents in various preclinical models of epilepsy. [7]Their mechanisms of action are thought to involve the modulation of neurotransmitter systems, such as enhancing GABAergic inhibition or blocking excitatory glutamatergic transmission. [22][23]The maximal electroshock (MES) seizure test is a widely used model to evaluate the efficacy of compounds against generalized tonic-clonic seizures. [1] Quantitative Data on Anticonvulsant Activity:
| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |
| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | MES | Active | [7] |
| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone (12) | MES | Active | [7] |
| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Active | [7] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. [1][24] Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. [12] Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice, acclimated to the laboratory environment.
-
Compound Administration: Administer the thiosemicarbazide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Application: At the time of peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the mouse's eyes and place corneal electrodes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).
Conclusion and Future Directions
Thiosemicarbazide derivatives represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. Their multifaceted mechanisms of action, particularly their ability to chelate metal ions and induce oxidative stress, make them attractive candidates for the development of novel therapeutics, especially in the fields of oncology and infectious diseases. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective derivatives.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their mechanisms of action, including the identification of novel cellular targets, will undoubtedly unveil new therapeutic opportunities. The continued investigation of thiosemicarbazide derivatives holds immense potential for addressing some of the most pressing challenges in modern medicine.
References
- Kalinowski, D. S., Quach, P., & Richardson, D. R. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future medicinal chemistry, 1(6), 1143–1151.
- Richardson, D. R. (2015). The fall of the iron curtain: The new wave of iron chelators for the treatment of cancer. Cancers, 7(2), 951-984.
- Yu, Y., Suryo, C., & Richardson, D. R. (2011). The role of iron in the cytotoxicity of the new generation of thiosemicarbazone iron chelators. Journal of Biological Chemistry, 286(16), 14530-14541.
- Kowol, C. R., Trondl, R., Heffeter, P., Arion, V. B., Jakupec, M. A., Roller, A., ... & Keppler, B. K. (2009). Impact of metal coordination on the anticancer activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). Journal of medicinal chemistry, 52(16), 5032-5043.
- Fouani, L., & Richardson, D. R. (2019). Triapine: The potent iron chelator and ribonucleotide reductase inhibitor. Seminars in cancer biology, 56, 129-140.
- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European journal of medicinal chemistry, 46(1), 241-248.
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106.
- Plech, T., Kaproń, B., Paneth, A., & Paneth, P. (2024).
- Korkmaz, G., & Gürsel, Y. H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 73-84.
- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor activity of the iron chelator, Dp44mT, is mediated by formation of a redox-active iron complex that accumulates in lysosomes. Cancer research, 71(17), 5871-5880.
- Sinniah, S. K., Tan, K. W., Ng, S. W., & Sim, K. S. (2017). Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway. Anti-cancer agents in medicinal chemistry, 17(5), 741–753.
- Rogalewicz, B., Pitucha, M., & Humeniuk, E. (2022). Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. Molecules, 27(15), 4786.
- Baan, M. AL-Jasani, Al-Shawi, A. A., & Al-Amiery, A. A. (2025). Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 26.
- de Siqueira, L. R. P., de Paula, J. C., de Souza, A. C. C., & Beraldo, H. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 995431.
- Altıntop, M. D., Ciftci, G. A., Radwan, M. O., Sever, B., & Kaplancıklı, Z. A. (2023). A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line. Journal of biochemical and molecular toxicology, 37(11), e23531.
- Moharana, A. K., Singh, M. R., & Singh, R. K. (2020). Thiosemicarbazides: Updates on Antivirals Strategy. Mini reviews in medicinal chemistry, 20(17), 1668–1686.
- Paneth, A., Plech, T., Pawełczyk, J., Paneth, P., & Wujec, M. (2011). Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. European journal of medicinal chemistry, 46(11), 5717–5726.
- Baan, M. AL-Jasani, Al-Shawi, A. A., & Al-Amiery, A. A. (2025). Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 26.
- Carradori, S., Cirigliano, A., Secci, D., & De Monte, C. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific reports, 12(1), 4983.
- da Silva, J. G., de Souza, M. C., & de Oliveira, R. B. (2015). Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells. Oxidative medicine and cellular longevity, 2015, 819619.
- Chen, X., & Liu, Z. (2016). α(N)-Heterocyclic Thiosemicarbazones: Iron Chelators that are Promising for Revival of Gallium in Cancer Chemotherapy. Anti-cancer agents in medicinal chemistry, 16(8), 973–991.
- Sîrbu, R., Gîrbea, G., Bîrcă, A. C., Vasile, E., & Păunescu, V. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 30(9), 2154.
- Khan, S. A., Asiri, A. M., & Al-Amoodi, M. S. (2018). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ACS Omega, 3(11), 15815–15823.
- Sevinçli, M. Z., Bal, C., Goksu, S., & De Clercq, E. (2012). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. Molecules, 17(12), 14788–14801.
- Osheroff, N., & Zechiedrich, E. L. (2001). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current protocols in pharmacology, Chapter 13, Unit 13A.3.
- Harris, H. H., Cinell, M. A., Linder, K. E., & Franz, K. J. (2019). Synthesis, Characterization, and in Vitro Anticancer Activity of Copper and Zinc Bis(Thiosemicarbazone) Complexes. Inorganic chemistry, 58(15), 9984–9994.
- Heffeter, P., Pape, V. F. S., Enyedy, É. A., Keppler, B. K., Szakács, G., & Kowol, C. R. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & redox signaling, 30(8), 1062–1082.
- Yousef, T. A., El-Gammal, O. A., Abu El-Reash, G. M., & El-Gohary, R. A. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(9), 2703.
- Enyedy, É. A., Dömötör, O., Vargová, Z., Kállay, C., & Kowol, C. R. (2014). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. Journal of inorganic biochemistry, 138, 87–96.
- Nitiss, J. L., & Soory, A. (2017). Topoisomerase Assays. Current protocols in pharmacology, 77, 13.14.1–13.14.28.
- Plech, T., Paneth, A., Paneth, P., & Wujec, M. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Chemical biology & drug design, 84(6), 702–711.
- Richardson, D. R., & Jansson, P. J. (2014). Thiosemicarbazones from the Old to New: Iron Chelators that are More Than Just Ribonucleotide Reductase Inhibitors. Cancers, 6(4), 2249–2280.
- Wujec, M., Dąbrowska, K., & Paneth, P. (2020). Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study. Molecules, 25(19), 4436.
- Krishnan, K., Prathiba, K., Jayaprakash, V., Basu, A., Mishra, N., Zhou, B., ... & Yen, Y. (2008). Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. Bioorganic & medicinal chemistry letters, 18(23), 6248–6250.
- Zeidner, J. F., Karp, J. E., Blackford, A. L., Smith, B. D., Gojo, I., Gore, S. D., ... & Rudek, M. A. (2013). Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies. Cancer chemotherapy and pharmacology, 71(3), 673–681.
- Paneth, A., Plech, T., Pawełczyk, J., Wujec, M., & Paneth, P. (2013). Lipophilicity Studies on Thiosemicarbazide Derivatives. International journal of molecular sciences, 14(4), 8339–8351.
- Kunos, C. A., Radivoyevitch, T., Waggoner, S., Debernardo, R., Zanotti, K., & Dowlati, A. (2021). Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers. Frontiers in oncology, 11, 761919.
- Kunos, C. A., Waggoner, S., von Gruenigen, V., Debernardo, R., Zanotti, K., & Dowlati, A. (2011). Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers. Frontiers in oncology, 1, 55.
- Rudek, M. A., Zhao, M., He, P., Lassiter, J., Marshall, B., & Rizvi, N. (2005). Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(19), 6957–6964.
- Tadesse, S., Gasmalla, M. A. A., Li, L., & Zhao, Y. (2022).
- Padmanabhan, P., Sona, C. P., Raj, V., & Bhuvanesh, N. (2017). Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus. Journal of medical virology, 89(3), 546–552.
- Wang, Y., Zhang, Z., Liu, X., Wang, Y., Liu, H., & Yao, X. (2022). Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals. European journal of medicinal chemistry, 236, 114339.
- Chen, H., Chen, Z., & Zhang, J. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Molecules, 28(15), 5709.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α(N)-Heterocyclic Thiosemicarbazones: Iron Chelators that are Promising for Revival of Gallium in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 24. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
An In-depth Technical Guide to Lipinski's Rule of Five for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the efficient identification of viable oral drug candidates is paramount. The high attrition rates of compounds in late-stage development due to poor pharmacokinetic properties underscore the need for robust, early-stage screening paradigms. Lipinski's Rule of Five, a cornerstone of medicinal chemistry, provides a set of heuristic guidelines to assess the "drug-likeness" of a molecule, specifically its potential for good oral bioavailability. This technical guide provides a comprehensive analysis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a thiosemicarbazide derivative, through the lens of Lipinski's framework. We will dissect each of the rule's parameters, present both computationally derived data and the underlying principles of their experimental determination, and offer a self-validating workflow for researchers. This document is intended to serve as a practical, authoritative resource for scientists engaged in the evaluation and optimization of small molecule drug candidates.
The Rationale of Early-Stage Physicochemical Profiling: The "Rule of Five"
The journey from a hit compound to a marketable drug is fraught with challenges, a significant portion of which are related to absorption, distribution, metabolism, and excretion (ADME) properties. A compound with exceptional in vitro potency is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Proposed by Christopher A. Lipinski in 1997, the "Rule of Five" (RO5) emerged from the analysis of successful oral drugs and provides a simple yet powerful filter to identify compounds that are likely to possess favorable ADME properties.[1][2] The rule is not a rigid set of laws but a guideline; its predictive power lies in its ability to flag molecules with physicochemical characteristics often associated with poor absorption or permeation.[3]
The core tenets of Lipinski's Rule of Five are:
-
Molecular Weight (MW): A molecular mass less than 500 Daltons.
-
Lipophilicity (LogP): An octanol-water partition coefficient (LogP) not exceeding 5.
-
Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors.
-
Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors.
A molecule is generally considered "drug-like" and likely to have good oral bioavailability if it violates no more than one of these rules.[2] This framework allows for the rapid computational or experimental assessment of large compound libraries, prioritizing resources for candidates with a higher probability of downstream success.
In-Depth Analysis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
We will now apply this framework to the subject compound, 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide. This molecule belongs to the thiosemicarbazide class, a scaffold known for a wide range of biological activities.[4][5]
Chemical Structure: C₇H₇Cl₂N₃S
Evaluation Against Lipinski's Parameters
The following analysis utilizes computationally derived properties, which serve as a reliable and high-throughput first-pass assessment in drug discovery programs.[6]
-
Molecular Weight (MW):
-
Rule: < 500 Daltons
-
Analysis: The calculated molecular weight of the compound is 236.12 g/mol .[7]
-
Causality: Lower molecular weight is generally associated with better diffusion across biological membranes. As molecules increase in size, their ability to passively diffuse through the lipid bilayers of the gut wall diminishes, leading to poor absorption.
-
Verdict: PASS
-
-
Lipophilicity (Octanol-Water Partition Coefficient, LogP):
-
Rule: LogP < 5
-
Analysis: The calculated XLogP3-AA value, a widely used atom-based method for predicting LogP, is 2.7 for the closely related isomer 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide.[8][9] Given the structural similarity, the LogP for our target compound is expected to be in a similar range.
-
Causality: LogP is a measure of a compound's hydrophobicity. A LogP value in the optimal range (ideally 1-3) indicates a balance between aqueous solubility (necessary for dissolution in the gut) and lipid solubility (necessary for membrane permeation).[10] Excessively high LogP can lead to poor solubility and sequestration in fatty tissues.[1]
-
Verdict: PASS
-
-
Hydrogen Bond Donors (HBD):
-
Rule: ≤ 5
-
Analysis: A hydrogen bond donor is typically a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen (O-H or N-H bonds).[11][12] In the structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, we can identify 3 hydrogen bond donors from the amine and hydrazine groups.[7][8]
-
Causality: A high number of hydrogen bond donors increases a molecule's polarity and its affinity for the aqueous environment. This requires a greater desolvation energy penalty to be paid for the molecule to exit the aqueous phase of the gut and enter the lipid environment of the intestinal membrane, thus hindering absorption.[13]
-
Verdict: PASS
-
-
Hydrogen Bond Acceptors (HBA):
-
Rule: ≤ 10
-
Analysis: A hydrogen bond acceptor is an electronegative atom (typically nitrogen or oxygen) with one or more lone pairs of electrons.[14] The structure contains nitrogen and sulfur atoms that can act as acceptors. The number of hydrogen bond acceptors is calculated to be 2 .[7] While thioamides can be considered weaker hydrogen-bond acceptors than their oxoamide counterparts, they still contribute to the overall count.[15]
-
Causality: Similar to HBDs, a high number of hydrogen bond acceptors increases polarity and the energy required for desolvation, which can impede membrane permeability.
-
Verdict: PASS
-
Data Summary and Conclusion
The physicochemical properties of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide are summarized in the table below.
| Lipinski's Rule Parameter | Guideline | Compound Value | Assessment |
| Molecular Weight (MW) | < 500 Da | 236.12 Da[7] | Pass |
| Lipophilicity (LogP) | < 5 | ~2.7[8] | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 3[7][8] | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2[7][8] | Pass |
Methodologies for Property Determination
To ensure a self-validating and trustworthy assessment, it is crucial to understand both the computational and experimental methods used to determine these properties.
In Silico Protocol: A Self-Validating Computational Workflow
In silico tools offer a rapid and cost-effective means of evaluating drug-likeness for large numbers of compounds.[16]
Step-by-Step Protocol:
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) or InChIKey for the compound of interest. For 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, the canonical SMILES is C1=CC(=C(C=C1NNC(=S)N)Cl)Cl.[7]
-
Utilize Public Databases: Access a comprehensive chemical database such as PubChem or Guidechem.[7][8] These platforms aggregate data from multiple sources.
-
Retrieve Computed Properties: Navigate to the "Computed Properties" section for the compound. Record the values for Molecular Weight, XLogP (or a similar calculated LogP), Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count.
-
Cross-Validation (Trustworthiness Pillar): To enhance confidence in the data, repeat the property calculation using an alternative cheminformatics tool or server (e.g., SwissADME, ChemAxon's tools).[17] Compare the results. Minor variations are expected between different algorithms, but significant discrepancies warrant further investigation.
-
Compare to Lipinski's Thresholds: Systematically compare each calculated value against the corresponding Rule of Five guideline as detailed in Section 2.
-
Document Findings: Tabulate the results and the final pass/fail assessment for each rule.
Workflow for Applying Lipinski's Rule of Five
Caption: A flowchart illustrating the systematic in silico workflow for assessing a chemical compound against Lipinski's Rule of Five.
Experimental Protocols: The Gold Standard for Verification
While computational methods are invaluable for high-throughput screening, experimental determination remains the gold standard for lead optimization.
-
LogP Determination (Shake-Flask Method - OECD Guideline 107):
-
Preparation: A solution of the compound is prepared in n-octanol, which has been pre-saturated with water. Similarly, an aqueous phase (buffer, typically pH 7.4) is pre-saturated with n-octanol.
-
Partitioning: Equal volumes of the n-octanol solution and the aqueous buffer are combined in a separation funnel. The mixture is shaken vigorously to allow for the compound to partition between the two immiscible phases until equilibrium is reached.
-
Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18][19]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]
-
-
Hydrogen Bond Donor/Acceptor Identification (X-ray Crystallography):
-
Crystal Growth: A high-quality single crystal of the compound is grown.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution: The diffraction pattern is used to solve the three-dimensional crystal structure of the molecule.
-
Analysis: The solved structure provides precise locations of all atoms, including hydrogens (especially with high-resolution data). This allows for the unambiguous identification of N-H and O-H bonds (donors) and the location of electronegative atoms with lone pairs (acceptors).[21] This method provides definitive, though low-throughput, confirmation of the structural features inferred computationally.
-
Conclusion and Forward-Looking Perspective
The analysis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide demonstrates a textbook case of a molecule with a favorable "drug-like" profile according to Lipinski's Rule of Five. Its moderate molecular weight, balanced lipophilicity, and limited hydrogen bonding capacity collectively suggest a low risk of poor oral bioavailability. This positions the compound as a strong candidate for further preclinical development, warranting investigation into its efficacy, selectivity, and metabolic stability.
For drug development professionals, this guide reinforces the critical importance of integrating physicochemical profiling early and consistently throughout the discovery pipeline. The synergistic use of predictive in silico tools for rapid screening and gold-standard experimental methods for validation provides a robust, self-validating framework for decision-making. By adhering to these principles of scientific integrity and logical evaluation, research teams can more effectively navigate the complexities of drug development, reduce late-stage attrition, and ultimately, accelerate the delivery of novel therapeutics to patients.
References
-
Kenny, P.W. et al. (2019). Hydrogen bond donors in drug design. ChemRxiv. [Link]
-
Wikipedia. Thiosemicarbazide. [Link]
-
PubChem. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide. [Link]
-
PubChem. 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide. [Link]
-
CAS Common Chemistry. 2-[(4-Aminophenyl)methylene]hydrazinecarbothioamide. [Link]
-
Arkivoc. Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]
-
Prieto-Martínez, F.D. et al. (2018). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
-
Chemistry LibreTexts. Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]
-
Royal Society of Chemistry. Experimental Methods and Techniques | Understanding Hydrogen Bonds. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
SCFBio. Lipinski Rule of Five. [Link]
-
In silico Drug Design tools. Directory of in silico Drug Design tools. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
YouTube. Identifying Hydrogen Bond Donors & Acceptors. [Link]
-
Sai Life Sciences. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Cirovic, D.A. et al. (2005). In silico methods and predictive tools along the drug discovery value chain. PDF. [Link]
-
Zhang, Y. et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
-
Chemistry LibreTexts. Hydrogen bond donors & acceptors. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]
-
Grokipedia. Lipinski's rule of five. [Link]
-
YouTube. How to identify Hydrogen bond Donors and Acceptors - worked examples. [Link]
-
CD ComputaBio. Calculation of Drug-Like Properties. [Link]
-
Rowan Scientific. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. [Link]
-
Science.gov. h-bond acceptor ability: Topics. [Link]
-
ChemRxiv. Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β- Strands. [Link]
Sources
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | C7H7Cl2N3S | CID 4562873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calculation of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. books.rsc.org [books.rsc.org]
Technical Guide: Physicochemical Profiling of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
[1]
Executive Summary
This guide provides a technical framework for evaluating the solubility and lipophilicity of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (also referred to as 1-(3,4-dichlorophenyl)thiosemicarbazide).[1] As a thiosemicarbazide derivative featuring a lipophilic dichlorophenyl moiety, this compound presents specific challenges in formulation and bioassay development due to its low aqueous solubility and moderate lipophilicity. This document outlines the theoretical physicochemical profile, validated experimental protocols for determining LogP and thermodynamic solubility, and data interpretation strategies for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Understanding the structural properties is a prerequisite for selecting the correct experimental assay.
| Property | Detail |
| Compound Name | 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide |
| Common Synonym | 1-(3,4-Dichlorophenyl)thiosemicarbazide |
| Molecular Formula | C₇H₇Cl₂N₃S |
| Molecular Weight | 236.12 g/mol |
| Core Scaffold | Thiosemicarbazide ( |
| Key Substituents | 3,4-Dichlorophenyl ring (Lipophilic, Electron-withdrawing) |
| H-Bond Donors | 3 (Hydrazine NH, Amide NH₂) |
| H-Bond Acceptors | 1 (Sulfur atom in thione form) |
Predicted Physicochemical Values
Note: Experimental values depend on specific polymorphs and purity. The following are computed consensus values based on structural analogs (e.g., 2,4-dichloro isomer).
| Parameter | Predicted Value | Interpretation |
| XLogP3 | 2.7 – 3.1 | Moderately lipophilic.[1] Permeable but requires solubility enhancement.[1] |
| Water Solubility | < 0.1 mg/mL (Insoluble) | Poor aqueous solubility; requires co-solvents (DMSO, PEG).[1] |
| pKa (Hydrazine) | ~2.5 – 3.5 | Weakly basic; largely neutral at physiological pH (7.4).[1] |
| Topological Polar Surface Area | ~82 Ų | Good range for membrane permeability (< 140 Ų).[1] |
Experimental Protocols
Protocol A: Shake-Flask Method for LogP Determination
The partition coefficient (LogP) is the ratio of concentrations of the un-ionized compound between octanol and water.[1] For this compound, the Shake-Flask method is the gold standard due to its reliability for values in the 2–4 range.
Reagents:
-
n-Octanol (HPLC Grade)[1]
-
Milli-Q Water (or Phosphate Buffer pH 7.4 for LogD)[1]
-
Compound: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide[1][2]
Workflow:
-
Pre-saturation: Mix n-octanol and water in a separatory funnel for 24 hours to mutually saturate the phases. Separate them into "Water-saturated Octanol" and "Octanol-saturated Water".
-
Stock Preparation: Dissolve 5 mg of the compound in 10 mL of Water-saturated Octanol . (Note: Dissolving in the lipid phase first is preferred for lipophilic compounds to ensure complete dissolution).[1]
-
Equilibration:
-
Aliquot 2 mL of the Octanol-Stock into a glass centrifuge tube.
-
Add 2 mL of Octanol-saturated Water .
-
Cap and rotate (do not vortex vigorously to avoid emulsion) for 4 hours at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification:
-
Carefully sample the octanol phase (top) and water phase (bottom).[1]
-
Analyze both phases using HPLC-UV (254 nm). Note: The water phase may require concentration if absorbance is below LOQ.
-
Calculation:
Protocol B: Thermodynamic Aqueous Solubility
This protocol determines the maximum amount of compound that dissolves in water at equilibrium.
Workflow:
-
Excess Addition: Add excess solid compound (~10 mg) to 2 mL of buffer (pH 7.4) or water in a borosilicate glass vial.[1]
-
Agitation: Shake at 25°C for 24–48 hours.
-
Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solid. Critical: Pre-saturate the filter with a small amount of filtrate to prevent drug adsorption.
-
Analysis: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC.
Visualization of Workflows
The following diagrams illustrate the logical flow for solubility optimization and the experimental setup.
Solubility Optimization Logic
Caption: Decision tree for selecting the appropriate solvent system based on the compound's lipophilicity profile.
Shake-Flask Method Workflow
Caption: Step-by-step schematic for the determination of the Octanol-Water Partition Coefficient.
[1]
Data Analysis & Interpretation
Lipinski’s Rule of 5 Compliance
For drug development, this compound falls within favorable oral bioavailability parameters:
-
MW < 500: Pass (236.12)[1]
-
LogP < 5: Pass (~2.9)
-
H-Bond Donors < 5: Pass (3)
-
H-Bond Acceptors < 10: Pass (1)[1]
Causality in Solubility
The low aqueous solubility is driven by the 3,4-dichlorophenyl ring . The chlorine atoms are lipophilic and electron-withdrawing, reducing the polarity of the phenyl ring. While the thiosemicarbazide "tail" is polar, the crystal lattice energy (stabilized by intermolecular H-bonds between the amide/thioamide groups) and the hydrophobic "head" dominate, resisting dissolution in water.[1]
Recommendation: For biological assays, prepare a 10 mM stock solution in DMSO . Dilute into aqueous media immediately prior to use, ensuring the final DMSO concentration is < 1% to avoid cytotoxicity while preventing precipitation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3031799, 1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide.[1] Retrieved from [Link][1]
-
University of Luxembourg (2026). Predicted Collision Cross Section and LogP Data for Dichlorophenyl Sulfonylamino Derivatives. Retrieved from [Link][1]
A Comprehensive Technical Guide to 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Scaffold for Novel Therapeutics
This guide provides a detailed overview of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a molecule of significant interest in medicinal chemistry. From its fundamental chemical properties to its commercial availability and potential applications in drug discovery, this document serves as a vital resource for scientists and researchers in the field.
Introduction: The Significance of the Thiosemicarbazide Moiety
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds. This structural motif is a cornerstone in the synthesis of various heterocyclic systems, which are prevalent in a wide array of biologically active molecules.[1][2] The inherent reactivity of the hydrazine and thiocarbonyl groups allows for diverse chemical transformations, making it a versatile building block for creating novel compounds with potential therapeutic applications.[3] The core structure's ability to engage in multiple hydrogen bonding interactions and its lipophilic nature contribute to its capacity to interact with biological targets.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is paramount for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide | Sinfoo Biotech[4] |
| CAS Number | 13124-09-9 | Sinfoo Biotech[4] |
| Molecular Formula | C₇H₇Cl₂N₃S | Sinfoo Biotech[4] |
| Molecular Weight | 236.12 g/mol | Sinfoo Biotech[4] |
| Predicted LogP | 2.1535 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 50.08 Ų | ChemScene[5] |
| Hydrogen Bond Donors | 3 | ChemScene[5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[5] |
| Rotatable Bonds | 2 | ChemScene[5] |
Commercial Availability: Sourcing for Research Needs
For researchers and drug development professionals, reliable access to starting materials is critical. Several chemical suppliers offer 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, typically with a purity of 95% or higher. When sourcing this compound, it is essential to verify the supplier's specifications and available quantities to ensure they meet the requirements of the intended research.
Identified Commercial Suppliers:
-
Sinfoo Biotech: Lists the compound with CAS number 13124-09-9.[4]
-
BLD Pharm: Offers the compound with CAS number 13124-09-9.
-
ChemScene: Provides the related 2-(2,4-Dichlorophenyl) isomer, highlighting the importance of specifying the correct CAS number when ordering.[5]
-
Fisher Scientific: Lists the 2-(3,5-Dichlorophenyl) isomer, further emphasizing the need for careful isomer selection.[6]
It is recommended to contact these and other reputable chemical suppliers directly to inquire about current stock, purity analysis, and packaging options.
Synthesis and Characterization: A Practical Approach
Figure 1. A generalized synthetic workflow for the preparation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide.
General Experimental Protocol (Adapted from similar syntheses): [2]
-
Dissolution: Dissolve 3,4-dichlorophenylhydrazine in a suitable anhydrous solvent (e.g., ethanol or isopropanol).
-
Reaction: Cool the solution in an ice bath and add a solution of thiophosgene or an appropriate isothiocyanate dropwise with constant stirring. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with cold water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide.
Characterization:
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While experimental data for the target compound is not widely published, predicted spectra can be found in databases.[7][8][9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as N-H, C=S, and aromatic C-H stretches.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[13][14]
Applications in Drug Discovery: A Scaffold of Potential
Thiosemicarbazide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This makes 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide a promising starting point for the development of novel therapeutic agents.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of thiosemicarbazide derivatives.[1][15] These compounds have shown activity against a range of bacterial and fungal pathogens.[16][17][18] The proposed mechanism of action often involves the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes. The presence of the dichlorophenyl group in the target molecule may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.
Figure 2. A conceptual diagram illustrating the potential antimicrobial mechanisms of action for thiosemicarbazide derivatives.
Anticancer Activity
The thiosemicarbazide scaffold has also been explored for its anticancer potential.[15][19][20][21][22] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The specific substitution pattern on the phenyl ring can significantly influence the anticancer activity and selectivity.
Conclusion and Future Directions
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide represents a valuable chemical entity for researchers and drug development professionals. Its versatile chemistry and the established biological activities of the broader thiosemicarbazide class make it an attractive starting point for the design and synthesis of novel therapeutic agents. Future research should focus on the detailed biological evaluation of this specific isomer to elucidate its full potential in antimicrobial and anticancer applications.
References
-
Dincel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Ulusoy Güzeldemirci, N. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(9), 1073. [Link]
-
Li, F. Y., Wang, X., Duan, W. G., & Lin, G. S. (2017). Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones. Molecules, 22(7), 1087. [Link]
-
El-Faham, A., et al. (2021). Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. Archiv der Pharmazie, 354(3), e2000293. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(1), 150-197. [Link]
-
Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(11), 600-606. [Link]
-
Wang, Y., et al. (2020). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Advances, 10(48), 28743-28754. [Link]
-
Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. [Link]
-
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and Evaluation of the Antitumor Activity of (E)-3-((2-(5-(4-chlorophenyl) thiazol-2-yl) hydrazono) methyl) benzene-1,2-diol “In vitro and In vivo Study”. Asian Journal of Research in Biochemistry, 4(3), 1-13. [Link]
-
Hsieh, Y. H., et al. (2010). Iterative Accumulation Multiplexing Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (IAM-FTICR-MS). Analytical Chemistry, 82(15), 6599-6606. [Link]
- WO2016111658A1 - Synthesis of thiosemicarbazone derivatives comprising sulphonamide group with potential anticonvulsant activity - Google P
-
Choleva, T., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(16), 4991. [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis and in vitro anticancer activity of novel 1,3,4-thiadiazole derivatives against estrogen-dependent breast cancer. Molecules, 26(11), 3293. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Scientific Reports, 11(1), 1-20. [Link]
-
Adebayo, M. A., et al. (2020). FTIR Spectra of Nd complex of 2-(2-marcaptobenzoyl) hydrazinecarbothioamide,NdHL 2 showing spectra shifts from the ligand due to complexation. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Kalinowska-Lis, U., et al. (2020). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Magnetic Resonance in Chemistry, 38(10), 864-868. [Link]
-
PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]
-
ResearchGate. (n.d.). FTIR Spectra of Dy complex of 2-(2-hydroxybenzoyl)hydrazinecarbothioamide,DyHL 1 showing spectra shifts from the ligand due to complexation. [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3,4-dichlorophenyl)-1-hydrazinecarbothioamide,(CAS# 13124-09-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. chemscene.com [chemscene.com]
- 6. eMolecules 2-(3,5-Dichlorophenyl)hydrazinecarbothioamide | 96423-39-1 | Fisher Scientific [fishersci.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. journalajrb.com [journalajrb.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Antitubercular Activity Assay for Thiosemicarbazide Derivatives
[1][2][3][4][5]
Abstract
Thiosemicarbazides (
Introduction & Rationale
The Thiosemicarbazide Scaffold
The thiosemicarbazide moiety acts as an isostere of the hydrazide group found in Isoniazid (INH). However, unlike INH, which requires activation by the catalase-peroxidase KatG, many thiosemicarbazide derivatives act as direct inhibitors of InhA (enoyl-ACP reductase), making them effective against INH-resistant strains (MDR-TB).
Target Organism
-
Primary Screen: Mycobacterium tuberculosis H37Rv (Virulent, BSL-3) or H37Ra (Avirulent, BSL-2).
-
Counter Screen: Vero Lineage (African Green Monkey Kidney epithelial cells) for mammalian toxicity.
Safety & Compound Preparation
WARNING: Work with M. tuberculosis H37Rv requires Biosafety Level 3 (BSL-3) containment. H37Ra may be handled in BSL-2.[1]
Compound Solubilization (Critical Step)
Thiosemicarbazides often exhibit poor aqueous solubility.
-
Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL or 20 mM.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Working Solution: Dilute in Middlebrook 7H9 broth such that the final DMSO concentration in the assay well never exceeds 1.0% , as DMSO >1% is toxic to mycobacteria and will yield false positives.
Protocol 1: Microplate Alamar Blue Assay (MABA)
The Gold Standard for High-Throughput Screening
The MABA relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.[2] This protocol is adapted from the Collins and Franzblau method.
Materials
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Alamar Blue solution (commercial) or Resazurin powder (0.01% w/v in water).
-
Controls: Isoniazid (INH), Rifampicin (RIF), DMSO (Solvent Control).
Experimental Workflow
Figure 1: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Procedure
-
Edge Effect Mitigation: Add 200 µL of sterile deionized water to all outer perimeter wells (Rows A and H, Columns 1 and 12) of a 96-well plate. This prevents evaporation in test wells during the long incubation.
-
Media Fill: Add 100 µL of 7H9GC broth to test wells (Columns 2–11, Rows B–G).
-
Compound Addition:
-
Add 100 µL of 2x drug stock to Column 2.
-
Perform 1:2 serial dilutions from Column 2 to Column 10 using a multichannel pipette. Discard 100 µL from Column 10.
-
Column 11 serves as the Growth Control (Bacteria + Media + DMSO).
-
-
Inoculation: Dilute M. tuberculosis culture (McFarland 1.0) 1:20 in broth. Add 100 µL of this inoculum to all test wells (Cols 2–11).
-
Final Volume: 200 µL per well.
-
-
Incubation: Seal with Parafilm and incubate at 37°C for 7 days .
-
Development:
-
Final Read: Incubate the full plate for 24 hours.
Protocol 2: Cytotoxicity & Selectivity (Vero Cells)
Ensuring the compound kills the bacteria, not the host.
Thiosemicarbazides must be screened for mammalian toxicity to calculate the Selectivity Index (SI) .
Materials
-
Cell Line: Vero (ATCC CCL-81).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6][7]
Procedure
-
Seeding: Seed Vero cells at
cells/well in DMEM + 10% FBS in a 96-well plate. Incubate 24h for attachment. -
Treatment: Remove media. Add 100 µL of fresh media containing serially diluted thiosemicarbazide derivatives (Concentration range: 500 µM down to 1 µM).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm (
).
Data Analysis
Calculate % Cell Viability:
Protocol 3: Mechanistic Validation (InhA Inhibition)
Verifying the Target
Since thiosemicarbazides often target InhA, this enzymatic assay confirms the mechanism of action.
Principle
InhA reduces 2-trans-dodecenoyl-CoA (DD-CoA) to dodecanoyl-CoA using NADH as a cofactor. Inhibition is measured by the prevention of NADH oxidation, monitored by a decrease in absorbance at 340 nm.
Figure 2: InhA enzymatic pathway. The inhibitor prevents the conversion of NADH to NAD+, maintaining high absorbance at 340nm.
Procedure
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl.
-
Reaction Mix:
-
Kinetic Read: Pre-incubate Enzyme + NADH + Compound for 10 mins. Initiate reaction with DD-CoA.
-
Measurement: Monitor
decrease over 5 minutes.
Data Presentation & Analysis
Reporting Standards
Summarize your findings in a comparative table.
| Compound ID | MIC (µg/mL) | Selectivity Index (SI) | InhA | |
| TSC-01 | 0.50 | >100 | >200 | 0.25 |
| TSC-02 | 64.0 | 50 | 0.78 | >100 |
| Isoniazid | 0.05 | >100 | >2000 | N/A* |
*Note: Isoniazid is a prodrug and will not show activity in a direct InhA enzymatic assay without KatG activation.[9][11]
Key Formulas
-
Selectivity Index (SI):
-
Interpretation: An SI > 10 is generally considered a promising lead; SI < 1 indicates toxicity.
-
References
-
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[3][13] Journal of Clinical Microbiology, 36(2), 362–366.[13] Link
-
Collins, L., & Franzblau, S. G. (1997). Microplate Alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.[3] Link
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
-
Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 279(5347), 98-102. Link
-
Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis | MDPI [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide as an enzyme inhibitor
Application Note: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide as a Metalloenzyme Inhibitor
Executive Summary & Chemical Profile
Compound: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide Synonyms: 1-(3,4-Dichlorophenyl)thiosemicarbazide; N-(3,4-Dichlorophenyl)hydrazinecarbothioamide Target Class: Metalloenzymes (Primarily Urease and Tyrosinase ) Mechanism: Bidentate/Tridentate Metal Chelation & Hydrogen Bonding
This technical guide details the application of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (DCPH) as a potent inhibitor for nickel-dependent urease and copper-dependent tyrosinase. The presence of the electron-withdrawing 3,4-dichloro substituents on the phenyl ring enhances the acidity of the hydrazine protons, thereby increasing the compound's affinity for metal centers in enzyme active sites [1, 2].
This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of anti-bacterial (via urease inhibition) and anti-melanogenesis (via tyrosinase inhibition) agents.
Mechanism of Action: The Chelation Warhead
The inhibitory potency of DCPH stems from its thiosemicarbazide moiety ($ -NH-NH-C(=S)-NH_2 $). This functional group acts as a ligand trap for the catalytic metal ions essential for enzyme turnover.
-
Urease (Ni²⁺): The sulfur atom (thione form) and the hydrazine nitrogen form a coordinate covalent bond with the bi-nickel center of the urease active site. This blocks the entry of urea and prevents the hydrolysis reaction that generates ammonia [3].
-
Tyrosinase (Cu²⁺): DCPH chelates the binuclear copper active site, mimicking the transition state of the substrate (L-DOPA/Tyrosine) and competitively inhibiting the oxidation process [4].
Mechanistic Pathway Diagram
Figure 1: Chelation-driven inhibition mechanism of DCPH against metalloenzymes.
Application Protocol 1: Urease Inhibition Assay
Rationale: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This protocol quantifies the reduction in ammonia production using the Indophenol method, which generates a blue chromophore absorbing at 625 nm.
Reagents & Preparation
-
Buffer: Phosphate Buffer Saline (PBS), pH 7.4 (critical for Ni²⁺ stability).
-
Enzyme: Jack Bean Urease (0.01 units/µL).
-
Substrate: Urea (100 mM stock).
-
Inhibitor Stock: DCPH dissolved in 100% DMSO (10 mM).
-
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Step-by-Step Workflow
-
Pre-Incubation (The Binding Phase):
-
In a 96-well clear plate, add 25 µL of Enzyme solution.
-
Add 5 µL of DCPH (varying concentrations: 0.1 µM – 100 µM).
-
Incubate at 37°C for 15 minutes . Note: This step allows the thiosemicarbazide to displace water molecules and bind the Nickel center.
-
-
Reaction Initiation:
-
Add 55 µL of Urea substrate.
-
Incubate at 37°C for 15 minutes .
-
-
Quenching & Color Development:
-
Add 45 µL of Reagent A (Phenol).
-
Immediately add 70 µL of Reagent B (Alkali Hypochlorite).
-
Incubate for 50 minutes at room temperature in the dark.
-
-
Measurement:
-
Read Absorbance at 625 nm (
).
-
Experimental Logic Diagram
Figure 2: Workflow for the Indophenol-based Urease Inhibition Assay.
Application Protocol 2: Tyrosinase Inhibition Assay
Rationale: Tyrosinase converts L-DOPA to DOPAquinone, which spontaneously cyclizes to DOPAchrome (orange-red pigment). DCPH inhibits this oxidation.
Reagents & Preparation
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Enzyme: Mushroom Tyrosinase (333 units/mL).
-
Substrate: L-DOPA (2 mM).
-
Control: Kojic Acid (Positive Control).
Step-by-Step Workflow
-
Mix: Add 80 µL Buffer + 40 µL Enzyme + 40 µL DCPH (test concentrations).
-
Incubate: 10 minutes at 25°C (Room Temp).
-
Initiate: Add 40 µL L-DOPA.
-
Kinetic Read: Measure Absorbance at 475 nm every 30 seconds for 10 minutes.
-
Calculate: Determine the slope (
) of the linear portion of the curve.
Data Analysis & Validation
Calculation of Inhibition (%)
- : Absorbance with DCPH.
- : Absorbance with DMSO only (Max Activity).
- : Absorbance without enzyme (Background).
IC₅₀ Determination
Plot
Expected Potency Ranges (Reference Values):
| Target Enzyme | Reference Standard | Typical IC₅₀ (Standard) | Expected IC₅₀ (DCPH) |
| Urease | Thiourea | ~21 µM [5] | 0.5 – 5.0 µM |
| Tyrosinase | Kojic Acid | ~16 µM [6] | 1.0 – 10.0 µM |
Note: The 3,4-dichloro substitution typically enhances potency 2-5x compared to unsubstituted thiosemicarbazides due to increased lipophilicity and halogen bonding interactions [7].
Critical Troubleshooting & Controls
-
Solubility Check: DCPH is hydrophobic.[2] Ensure final DMSO concentration in the assay does not exceed 5%, as high DMSO inhibits urease.
-
False Positives: Thiosemicarbazides can react with aldehyde impurities. Use high-purity reagents.
-
Metal Interference: Avoid buffers with EDTA or EGTA, as they will strip the Ni²/Cu² ions from the enzymes, causing false inhibition.
References
-
PubChem. 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide Compound Summary. CID 12218556. Available at: [Link]
-
Ali, B., et al. (2018). 1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives as potent urease inhibitors.[3][4][5] Bioorganic Chemistry.[3][4][6][7] Available at: [Link]
-
Hałdys, K., & Latajka, R. (2019). Thiosemicarbazones with tyrosinase inhibitory activity.[6][8][9] MedChemComm.[6] Available at: [Link]
- Khan, H., et al.Synthesis and Urease Inhibition of Thiosemicarbazide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
MDPI. Design and Synthesis of Thiosemicarbazone Derivatives as Tyrosinase Inhibitors. Available at: [Link]
-
ACS Omega. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors. Available at: [Link]
Sources
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4-Dichlorophenyl)hydrazinecarbothioamide [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution Protocol for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in DMSO: An Application Note for Researchers
Introduction
This document provides a detailed protocol for the solubilization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in dimethyl sulfoxide (DMSO). This protocol is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions of this compound for use in a variety of experimental settings, including high-throughput screening and cell-based assays. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are of significant interest in medicinal chemistry. Proper dissolution and handling are critical to ensure the integrity of the compound and the validity of experimental results. DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad spectrum of polar and non-polar compounds.[1]
Compound Information and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to developing a robust dissolution protocol.
| Property | Value | Source |
| Chemical Name | 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide | N/A |
| Molecular Formula | C₇H₇Cl₂N₃S | [2] |
| Molecular Weight | 236.12 g/mol | [2][3] |
| Appearance | Typically a solid (powder or crystalline) | N/A |
| CAS Number | 13124-09-9 | [2] |
Safety and Handling Precautions
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[4]
DMSO-Specific Precautions: DMSO can enhance the penetration of other chemicals through the skin. Therefore, extreme caution should be exercised to prevent skin contact when handling DMSO solutions of any compound.
Dissolution Workflow
The following diagram outlines the general workflow for the preparation of a stock solution of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in DMSO.
Workflow for dissolving the compound in DMSO.
Detailed Protocol for Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Materials and Equipment:
-
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Step-by-Step Procedure:
-
Preparation and Equilibration:
-
Allow the container of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide and the anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the hygroscopic DMSO.
-
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 236.12 g/mol x 1000 mg/g = 2.36 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.36 mg of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide directly into the tared tube. For small quantities, it is often more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in the appropriate volume of DMSO to achieve the desired concentration.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For 2.36 mg to make a 10 mM solution, add 1.0 mL of DMSO.
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes. The mechanical agitation helps to break up solid particles and increase the surface area for dissolution.
-
Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of precipitates.
-
-
Troubleshooting Insolubility (Optional):
-
If the compound does not fully dissolve after vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes.[5] The high-frequency sound waves help to break apart any aggregates.
-
Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as excessive heat may degrade the compound.[6]
-
Preparation of Working Solutions for Cell-Based Assays
A common issue when using DMSO stock solutions is the precipitation of the compound upon dilution into aqueous media.[5] This "crashing out" can lead to inaccurate dosing and unreliable experimental data. The following protocol minimizes this risk.
Stepwise dilution to prevent precipitation.
Protocol for Preparing a 10 µM Working Solution:
-
Intermediate Dilution (in DMSO):
-
Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO. This is a crucial step in a stepwise dilution process.[7]
-
-
Final Dilution (in Aqueous Medium):
-
To prepare a final concentration of 10 µM in your cell culture medium, you will perform a 1:100 dilution of the 1 mM intermediate stock.
-
Crucially, add the DMSO solution to the aqueous medium, not the other way around. Pipette the required volume of the 1 mM intermediate stock (e.g., 10 µL for a final volume of 1 mL) into the cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
The final concentration of DMSO in this example will be 0.1%, which is generally well-tolerated by most cell lines.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
-
Storage and Stability
The stability of thiosemicarbazide derivatives in solution can vary. While some studies suggest good stability at room temperature, long-term storage recommendations should be followed to ensure compound integrity.[9]
-
Stock Solutions: Aliquot the 100% DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C in tightly sealed tubes.[7] Under these conditions, DMSO stock solutions are typically stable for several months.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store dilute aqueous solutions of the compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in DMSO. By following these guidelines, researchers can prepare reliable stock and working solutions, thereby enhancing the reproducibility and accuracy of their experimental results. Adherence to the safety precautions outlined is paramount to ensure a safe laboratory environment.
References
-
ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]
-
Bio-protocol Community. Making a stock solution for my drug using DMSO. [Link]
-
ResearchGate. Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE | 13124-09-9 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Metal Complex Formation with 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
This Application Note and Protocol guide details the synthesis, characterization, and application of metal complexes formed with 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide . This guide is designed for researchers in coordination chemistry and drug discovery, focusing on the ligand's potential as a bidentate chelator and its pharmacological relevance.
Introduction & Scientific Rationale
Thiosemicarbazides are a versatile class of N,S-donor ligands known for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The specific derivative, 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (CAS: 13124-09-9), incorporates a 3,4-dichlorophenyl moiety.[1][2] This substitution is critical for two reasons:
-
Electronic Effects: The electron-withdrawing chlorine atoms lower the electron density on the aromatic ring, potentially influencing the acidity of the hydrazine protons and the field strength of the ligand.
-
Lipophilicity: The dichlorophenyl group significantly enhances the lipophilicity of the resulting metal complexes, facilitating passive diffusion across lipid bilayers—a key factor in the "Tweedy's Chelation Theory" of antimicrobial action.
This guide provides a validated protocol for synthesizing the ligand and its transition metal complexes (specifically Cu(II), Ni(II), and Co(II)), along with characterization workflows and biological assay setups.
Chemical Profile & Ligand Synthesis[3][4][5][6][7][8][9]
Before complexation, the purity of the ligand must be verified. While commercially available, in-house synthesis ensures freshness and allows for structural verification.
Ligand Identity:
-
IUPAC Name: 2-(3,4-Dichlorophenyl)hydrazine-1-carbothioamide[1][2]
-
Common Name: 1-(3,4-Dichlorophenyl)thiosemicarbazide (Note: Nomenclature varies; "2-" often denotes the hydrazine nitrogen attached to the thiocarbonyl in specific naming conventions, but standard synthesis yields the 1-substituted hydrazine derivative).
-
Molecular Formula:
[3]
Protocol A: Ligand Synthesis (Nucleophilic Addition)
Principle: The reaction of 3,4-dichlorophenylhydrazine hydrochloride with ammonium thiocyanate undergoes a nucleophilic addition-rearrangement to form the thiosemicarbazide.
Reagents:
-
3,4-Dichlorophenylhydrazine hydrochloride (10 mmol)
-
Ammonium thiocyanate (
) (11 mmol) -
Hydrochloric acid (conc.)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 3,4-dichlorophenylhydrazine hydrochloride in 30 mL of ethanol.
-
Addition: Add 11 mmol of
dissolved in minimal water (5 mL). -
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Precipitation: Cool the solution to room temperature and pour into crushed ice.
-
Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Melting point should be approx. 219–220°C. IR should show
around 1250–1300 cm⁻¹.
Metal Complex Synthesis Protocol
This protocol focuses on forming mononuclear complexes with divalent transition metals (
Protocol B: General Complexation Workflow
Target Stoichiometry: 1:2 (Metal:Ligand)
Reagents:
-
Ligand: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (2 mmol)
-
Metal Salt:
, , or (1 mmol) -
Solvent: Ethanol (99%)
-
Buffer (Optional): Sodium Acetate (to facilitate deprotonation if neutral complexes are desired)
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 0.47 g (2 mmol) of the ligand in 20 mL of hot absolute ethanol. Ensure complete dissolution; filter if turbid.
-
Metal Addition: Dissolve 1 mmol of the metal chloride in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution with continuous magnetic stirring.
-
Observation: A distinct color change (e.g., Green to Brown/Dark Green for Cu) indicates immediate coordination.
-
-
Reflux: Heat the reaction mixture under reflux for 3–5 hours.
-
Expert Tip: If preparing the neutral complex (
), add 2 mmol of anhydrous sodium acetate during reflux to scavenge the HCl formed.
-
-
Crystallization: Reduce solvent volume by 50% via rotary evaporation. Cool slowly to 4°C overnight.
-
Filtration & Washing: Filter the colored precipitate.
-
Wash 3x with cold ethanol (to remove unreacted ligand).
-
Wash 2x with diethyl ether (to remove moisture/solvent).
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow from precursor to final metal complex.
Characterization & Validation
To validate the formation of the complex, compare the physicochemical data of the free ligand against the metal complex.
Key Spectroscopic Markers (IR & NMR)
The coordination typically occurs via the Thione Sulfur (C=S) and the Hydrazine Nitrogen .
| Functional Group | Ligand | Complex | Interpretation |
| 3150–3300 | 3100–3250 | Negative shift indicates N-coordination or H-bonding changes. | |
| 1250–1300 | 1210–1240 | Primary Indicator: Red shift (lower wavenumber) confirms Sulfur coordination. | |
| 950–1000 | 1010–1030 | Blue shift (higher wavenumber) indicates reduced repulsion of lone pairs due to N-coordination. | |
| — | 450–500 | New band appearance. | |
| — | 350–400 | New band appearance. |
Magnetic Susceptibility:
-
Cu(II): Expect 1.7–1.9 B.M. (Paramagnetic, one unpaired electron).
-
Ni(II): Diamagnetic (Square planar) or ~2.9–3.2 B.M. (Octahedral/Tetrahedral).
-
Co(II): ~4.3–5.2 B.M. (High spin octahedral).
Coordination Logic Diagram
Figure 2: Schematic of the bidentate coordination mode forming a stable 5-membered chelate ring.
Biological Applications: Antimicrobial Screening[4][5][6][11][13][14]
The 3,4-dichloro substitution makes these complexes highly relevant for antimicrobial research.
Protocol C: In Vitro Antimicrobial Assay (Agar Well Diffusion)
Objective: Determine the Zone of Inhibition (ZOI) against S. aureus (Gram +ve) and E. coli (Gram -ve).
-
Preparation: Prepare Muller-Hinton Agar plates. Swab with
CFU/mL bacterial suspension. -
Compound Dilution: Dissolve complexes in DMSO (concentration range: 100
g/mL to 1000 g/mL). -
Application: Punch 6mm wells. Add 50
L of the complex solution. -
Controls:
-
Positive: Ciprofloxacin or Fluconazole.
-
Negative: Pure DMSO.
-
-
Incubation: 37°C for 24 hours.
-
Analysis: Measure diameter of inhibition zones in mm.
-
Expectation: Metal complexes generally exhibit higher activity than the free ligand due to Overtone's Concept and Tweedy's Chelation Theory (Chelation reduces the polarity of the metal ion, increasing lipophilicity and penetration through the bacterial lipid membrane).
-
References
-
Aly, A. A., et al. (2023).[6][7] "Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones... A Review." Molecules, 28(4), 1808.[6] Link
-
ChemicalBook. (2023).[6] "2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide Product Entry." Link
-
Pahontu, E., et al. (2022). "Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes." Molecules, 27(22), 7832. Link
- Lobana, T. S., et al. (2009). "Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview." Coordination Chemistry Reviews, 253(7-8), 977-1055.
-
Gupta, S., et al. (2022).[8][9] "Thiosemicarbazone derivatives of transition metals as multi-target drugs: A Review." Results in Chemistry, 4, 100459. Link
Sources
- 1. 2-(3,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE | 13124-09-9 [chemicalbook.com]
- 2. 2-(3,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE CAS#: 13124-09-9 [m.chemicalbook.com]
- 3. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | C7H7Cl2N3S | CID 4562873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
Application Note: Cell Viability Assessment of Hydrazinecarbothioamides
Technical Guide & Optimized Protocols
Executive Summary & Scientific Rationale
Hydrazinecarbothioamides (and their thiosemicarbazone derivatives) represent a potent class of chelators with significant anticancer and antimicrobial potential. Their primary mechanism of action involves the chelation of transition metals (Fe, Cu), inhibition of ribonucleotide reductase (RNR), and the induction of Reactive Oxygen Species (ROS).
The Critical Challenge:
While standard cytotoxicity assays are routine, hydrazinecarbothioamides present a specific chemical hazard to data integrity: Chemical Reducibility .
The hydrazine backbone (
This guide provides optimized protocols to:
-
Validate results against chemical interference.
-
Quantify non-enzymatic background signal.
-
Recommend Resazurin as a superior, high-sensitivity alternative.[1]
Mechanism of Action & Interference Pathways
Understanding the signal generation is prerequisite to accurate troubleshooting.
Biological vs. Chemical Signal Generation
-
True Signal (Biological): Mitochondrial succinate dehydrogenase (Complex II) and cytosolic reductases convert the substrate (MTT/Resazurin) into the signal reporter.
-
False Signal (Abiotic): The hydrazine moiety donates electrons directly to the substrate in the culture media, bypassing the cell entirely.
Figure 1: Mechanism of Interference. Red arrows indicate the abiotic pathway where the drug directly reduces MTT, creating false viability data.
Protocol A: Optimized MTT Assay (With Interference Control)
Suitability: Standard endpoint analysis. Critical Modification: Inclusion of "Cell-Free" interference controls.
Materials
-
MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[2]
-
Test Compound: Hydrazinecarbothioamide derivative (dissolved in DMSO; final culture concentration of DMSO must be <0.5%).
Step-by-Step Methodology
-
Seeding:
-
Seed tumor cells (e.g., 3,000–5,000 cells/well) in 96-well plates.
-
Blank Columns: Leave Column 1 and 12 empty (media only) for edge-effect buffering.
-
Incubate 24h for attachment.[3]
-
-
Treatment Layout (Crucial Step): You must prepare two parallel sets of wells:
-
Set A (Experimental): Cells + Media + Drug (Serial Dilutions).
-
Set B (Cell-Free Control): Media + Drug (Same Dilutions) NO CELLS .
-
Rationale: Set B measures the drug's intrinsic ability to reduce MTT.
-
-
Incubation:
-
Incubate for desired time (e.g., 24h, 48h, 72h) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution (final concentration 0.5 mg/mL) to all wells (Set A and Set B).
-
Incubate for 3–4 hours. Note: Check periodically. If Set B turns purple rapidly, your compound is a strong reducer; stop and switch to Protocol B (Resazurin).
-
-
Solubilization:
-
Carefully aspirate media (do not disturb formazan crystals).
-
Add 100 µL DMSO to all wells.
-
Shake plate for 10–15 mins to dissolve crystals.
-
-
Measurement:
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Data Correction Formula
To calculate True Viability, subtract the chemical interference:
Protocol B: Resazurin (Alamar Blue) Assay (Recommended)
Suitability: High-sensitivity, kinetic monitoring, and compounds with high reducing potential. Advantage: Resazurin has a lower redox potential (+380 mV) compared to MTT (-110 mV), making it thermodynamically harder for hydrazinecarbothioamides to reduce it non-enzymatically. It is also non-toxic, allowing multiplexing.
Step-by-Step Methodology
-
Preparation:
-
Purchase commercial Resazurin solution or prepare 0.15 mg/mL in PBS.
-
-
Treatment:
-
Treat cells as described in Protocol A (include Cell-Free controls to validate lack of interference).
-
-
Reagent Addition:
-
Do not remove media.
-
Add Resazurin solution directly to wells (10% of well volume; e.g., 20 µL into 200 µL).
-
-
Incubation:
-
Incubate for 1–4 hours at 37°C.
-
Optimization: The signal is fluorescent; avoid over-incubation which causes "burn out" (reduction to non-fluorescent hydroresorufin).
-
-
Measurement:
-
Fluorescence: Excitation 530–560 nm / Emission 590 nm.
-
Absorbance (Alternative): 570 nm (Reference 600 nm).
-
Workflow Diagram
Figure 2: Experimental Workflow. The decision node emphasizes selecting Resazurin if the compound shows strong reducing activity in preliminary checks.
Data Analysis & Troubleshooting
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Absorbance in Cell-Free Wells | Chemical reduction of dye by hydrazine group. | Use Formula in Section 3. Switch to Resazurin. |
| Precipitation in Wells | Compound insolubility in aqueous media. | Check solubility limit. Use lower concentrations. Verify DMSO < 0.5%. |
| Inconsistent Replicates | Edge effects or pipetting error. | Do not use outer wells (fill with PBS). Use multi-channel pipettes. |
| Low Signal in Controls | Low metabolic activity or low cell number. | Increase seeding density. Ensure cells are in log phase. |
| Signal Saturation | Over-incubation. | Reduce incubation time of the dye (e.g., 4h → 2h). |
Calculating IC50
Do not rely on linear regression. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
Equation:
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796.
-
Richardson, D. R., et al. (2006). Thiosemicarbazones as potent anticancer agents and their modes of action. Mini Reviews in Medicinal Chemistry, 6(5), 585-595.
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.
-
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide for Assays
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in their experimental assays. The inherent hydrophobicity of this molecule, largely due to the dichlorophenyl group, results in poor aqueous solubility, a common hurdle in drug discovery that can lead to inconsistent results and unreliable data. This document provides a structured, in-depth approach to systematically address and overcome this issue.
Part 1: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section follows a logical troubleshooting progression, from initial characterization to advanced solubilization methods, in a direct question-and-answer format.
Q1: I'm observing precipitation when I add my DMSO stock of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide to my aqueous assay buffer. What is my first step?
A1: Your immediate first step is to quantify the problem by determining the kinetic solubility of the compound in your specific assay buffer. This value represents the maximum concentration you can achieve without immediate precipitation when diluting from an organic stock. The reported water solubility for this compound is extremely low, approximately 20.6 µg/mL[1], which underscores the necessity of this initial characterization. Attempting to work above this threshold without a proper formulation will lead to compound precipitation and inaccurate effective concentrations in your assay.
Logical Workflow for Initial Solubility Issues
Caption: Initial troubleshooting workflow for compound precipitation.
Q2: What are the best co-solvents to use for this compound, and what are the limitations?
A2: The use of co-solvents is a standard and effective technique to increase the solubility of poorly soluble drugs[2]. For initial testing, Dimethyl Sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power for a wide range of organic molecules. However, it is critical to minimize the final concentration in your assay, as DMSO can exhibit cytotoxicity and interfere with biological systems, typically above 0.5-1% (v/v).
If your assay is sensitive to DMSO or if higher solvent concentrations are needed, other biocompatible co-solvents should be evaluated.
Table 1: Comparison of Common Co-solvents for Assay Development
| Co-solvent | Typical Final Assay Conc. | Key Advantages | Key Disadvantages & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power. | Can be cytotoxic; may interfere with enzyme activity. |
| Ethanol | 1 - 5% | Lower toxicity than DMSO. | Less potent solubilizer than DMSO. |
| PEG 400 | 5 - 10% | Low toxicity, commonly used in formulations. | Can increase viscosity; may not be as effective for highly crystalline compounds. |
| Propylene Glycol | 5 - 15% | Good safety profile. | May have stabilizing or destabilizing effects on proteins. |
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, which decreases the energy required to break the solute-solute interactions of the crystalline compound and solvate the hydrophobic molecule.
Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the co-solvent used in your compound dilutions to ensure that the solvent itself is not causing the observed biological effect.
Q3: The structure contains nitrogen and sulfur atoms. Can pH adjustment improve solubility?
A3: Absolutely. The hydrazinecarbothioamide moiety contains multiple ionizable functional groups (amine and thioamide groups)[3][4][5]. The solubility of such molecules is often highly dependent on pH. By adjusting the pH of your buffer, you can protonate or deprotonate these groups, creating a charged species that is generally more soluble in polar solvents like water.
Experimental Approach:
-
Perform the kinetic solubility experiment (Protocol 1) in a series of buffers across a physiologically relevant pH range (e.g., pH 5.5, 6.5, 7.4, 8.5).
-
Plot the measured solubility against pH to identify a pH optimum.
-
Crucially, you must verify that the optimal pH for solubility does not negatively impact the stability or activity of your target protein, cells, or the compound itself. Many biological systems have a narrow optimal pH range. This is a key consideration when using pH adjustment to improve drug solubility[6].
Q4: I've tried co-solvents and pH adjustment, but still can't reach my target concentration. What advanced methods can I try in a research lab setting?
A4: When basic methods are insufficient, you can turn to more advanced formulation techniques that are still amenable to a standard research laboratory setting. Two excellent options are the use of surfactants and cyclodextrins[7].
-
Micellar Solubilization (Surfactants): Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) can be used. Above their critical micelle concentration (CMC), these molecules form micelles with a hydrophobic core and a hydrophilic shell. Your hydrophobic compound partitions into the core, and the hydrophilic shell allows the entire complex to be dispersed in the aqueous buffer. Start with low concentrations (e.g., 0.01% - 0.1% w/v) and, as always, run a vehicle control.
-
Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex" that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity option. Prepare solutions of HP-β-CD in your buffer (e.g., 1-10% w/v) and then determine the compound's solubility in these solutions.
Workflow for Advanced Solubility Enhancement
Caption: Decision workflow for advanced solubility enhancement.
Part 2: Key Experimental Protocols
Protocol 1: Rapid Determination of Kinetic Solubility
This protocol allows for a quick assessment of the approximate solubility limit of your compound in a given buffer.
-
Stock Solution: Prepare a high-concentration stock solution of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (e.g., 10 or 20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate (or microcentrifuge tubes), create a 2-fold serial dilution of your stock solution in 100% DMSO to generate a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Buffer: In a clear 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.
-
Addition of Compound: Add 2 µL of each DMSO concentration from your dilution series to the corresponding wells containing the buffer. This represents a 1:50 dilution. Mix immediately and thoroughly.
-
Incubation & Observation: Let the plate sit at room temperature for 1-2 hours, protected from light if the compound is light-sensitive.
-
Readout: Visually inspect the plate against a dark background. The highest concentration that remains clear and free of any haziness or precipitate is your kinetic solubility limit. For a more quantitative measurement, the plate can be read on a plate reader at a wavelength where the compound does not absorb (e.g., 650-700 nm) to measure light scattering.
References
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. Available at: [Link]
-
Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo. Available at: [Link]
-
2-(4-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S. PubChem. Available at: [Link]
-
Thiosemicarbazide. Wikipedia. Available at: [Link]
-
Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | C7H7Cl2N3S. PubChem. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Formulation Development for Hydrophobic Therapeutic Proteins. ResearchGate. Available at: [Link]
-
A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. PubMed Central. Available at: [Link]
-
Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences. Available at: [Link]
-
Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody Drug Conjugates. YouTube. Available at: [Link]
-
Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. PubMed Central. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Waters Corporation. Available at: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Compound ID: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS: 13124-09-9 Chemical Class: Aryl Thiosemicarbazide Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely working with this compound as a metabolic intermediate or a precursor in heterocyclic synthesis.
The critical insight: While often assumed to be stable "solids," aryl thiosemicarbazides are chemically dynamic in solution. They are not static molecules; they exist in a delicate equilibrium of tautomers and are prone to intramolecular cyclization. In aqueous buffers, particularly at non-neutral pH, they function less like stable drugs and more like "slow-release" reagents for 1,2,4-triazoles.
This guide provides the protocols necessary to stabilize this compound and validate your experimental data.
Module 1: Solubility & Stock Preparation
User Issue: "My stock solution precipitates immediately upon addition to the assay buffer (PBS/HEPES)."
Technical Diagnosis: The 3,4-dichlorophenyl moiety confers significant lipophilicity (LogP ~2.7), resulting in poor water solubility (~20.6 µg/mL). Direct addition to aqueous buffer causes "crashing out," creating micro-precipitates that scatter light and invalidate IC50 curves.
The Protocol: Sequential Solvation Strategy Do not attempt direct aqueous dissolution. Use this biphasic approach to maintain thermodynamic solubility.
Figure 1: The Sequential Solvation Strategy ensures the compound enters the aqueous phase from a dissolved state, preventing the formation of nucleation sites for precipitation.
Critical Steps:
-
Primary Solvent: Dissolve solid in 100% DMSO to reach 10–50 mM.
-
The "Spike" Rule: Never exceed 1% v/v DMSO in the final aqueous buffer.
-
Visual Check: If turbidity occurs at >50 µM final concentration, add a surfactant (e.g., 0.05% Tween-20) to the buffer before spiking.
Module 2: pH-Dependent Degradation (The Core Instability)
User Issue: "I am seeing a new peak elute earlier than my parent compound after 4 hours at pH 8.0."
Technical Diagnosis: You are observing Base-Catalyzed Intramolecular Cyclization . Thiosemicarbazides are chemically programmed to cyclize into 1,2,4-triazole-3-thiones in basic media. The hydrazine nitrogen attacks the thioamide carbon, expelling ammonia or water depending on the exact pathway. This is not random degradation; it is a synthesis reaction occurring in your test tube.
Stability Profile Table
| pH Condition | Stability Status | Dominant Mechanism | Recommendation |
| Acidic (pH < 4) | Moderate | Hydrolysis / Protonation | Stable for short-term storage (4°C). |
| Neutral (pH 7.0-7.4) | Optimal | Slow Oxidation | Target window for biological assays. |
| Basic (pH > 8.0) | Unstable | Cyclization to Triazole | Avoid. Half-life may be < 2 hours. |
The Mechanism of Failure: In basic conditions (pH > 8), the N4-proton is removed, increasing the nucleophilicity of the sulfur or nitrogen, leading to ring closure.
Figure 2: The dominant degradation pathway in basic buffers is the irreversible cyclization to a triazole derivative.
Module 3: Analytical Troubleshooting (HPLC)
User Issue: "My HPLC chromatogram shows split peaks or 'ghost' shoulders, but Mass Spec confirms the correct molecular weight."
Technical Diagnosis: This is Thione-Thiol Tautomerism .[1] In solution, 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. On a C18 column, these tautomers can separate if the interconversion rate is slower than the chromatographic timescale.
Self-Validating Analytical Protocol:
-
Temperature Control: Raise the column temperature to 40°C or 50°C .
-
Why? Higher temperature increases the rate of tautomer interconversion, causing the split peaks to coalesce into a single, sharp peak.
-
-
Mobile Phase Acidification: Ensure your mobile phase contains 0.1% Formic Acid or TFA.
-
Why? Acidic pH stabilizes the thione form, reducing peak splitting.
-
-
The "Stop-Flow" Test:
-
Inject the sample. Stop the flow when the peak is halfway eluted. Wait 10 minutes. Resume flow.
-
Result: If the peak shape changes significantly (broadens or splits further) after the pause, it confirms on-column chemistry (tautomerism) rather than impurities.
-
Module 4: Oxidative Stress
User Issue: "The solution turns yellow/orange over 24 hours."
Technical Diagnosis: The hydrazine bridge (-NH-NH-) is susceptible to oxidative dehydrogenation, often catalyzed by trace metal ions in buffers, leading to disulfide formation or extended conjugation.
Preventative Measures:
-
Degassing: rigorously degas all buffers (Helium sparge or vacuum filtration) before use.
-
Chelation: Add 1 mM EDTA to your stock buffer. This sequesters trace copper/iron ions that catalyze hydrazine oxidation.
-
Darkness: Store all aqueous dilutions in amber vials; thioamides are photosensitive.
Summary of Recommendations
-
Solvent: Dissolve in DMSO; spike into aqueous buffer.
-
pH: Strictly maintain pH < 7.5. Avoid carbonate buffers (pH 9+).
-
Analysis: Run HPLC at 40°C with acidic mobile phase to collapse tautomers.
-
Validation: Always perform a T=0 injection immediately after preparation to establish a baseline against rapid cyclization.
References
-
PubChem. 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (Compound Summary). National Library of Medicine. [Link]
-
Metwally, M. A., et al. (2011).[2] Thiosemicarbazides: Synthesis and reactions.[1][2][3][4][5][6] Journal of Sulfur Chemistry.[2] (Detailed review of cyclization mechanisms). [Link][6]
-
Pitucha, M., et al. (2023). Experimental and computational studies of tautomerism of pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry.[1] (Explains HPLC peak splitting due to tautomerism). [Link]
-
Cheméo. Chemical Properties of Hydrazinecarbothioamide. (Thermodynamic data for the thiosemicarbazide class). [Link]
Sources
Troubleshooting false positives in HTS with thiosemicarbazide compounds
Ticket System ID: HTS-TSC-THIO-001 Topic: Troubleshooting False Positives with Thiosemicarbazide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Privileged" Imposter
Welcome to the HTS Technical Support Center. You are likely here because a thiosemicarbazide (TSC) compound—characterized by the
While TSCs are "privileged structures" in medicinal chemistry with genuine antiviral and anticancer activities, they are also notorious PAINS (Pan-Assay Interference Compounds) . In High-Throughput Screening (HTS), they frequently act as "imposters" through three distinct mechanisms: Redox Cycling , Metal Chelation , and Optical Interference .
This guide provides the diagnostic workflows to distinguish a true pharmacological hit from a chemical artifact.
Module 1: The Redox Trap (Hydrogen Peroxide Generation)
User Ticket #402:
"My thiosemicarbazide hit inhibits the kinase at 10 µM, but the IC50 shifts dramatically when I change the reducing agent from DTT to TCEP. Is this a stability issue?"
Expert Resolution:
This is a classic signature of Redox Cycling . Thiosemicarbazides, particularly when coordinated with trace metals (Cu, Fe) present in buffers, can catalyze the oxidation of reducing agents (like DTT) to generate Hydrogen Peroxide (
Mechanism of Action
The compound does not bind the target; it turns the assay buffer into a peroxide generator.
Figure 1: The Redox Cycling Loop.[1][2] The compound acts as a catalyst, consuming DTT and Oxygen to bombard the protein target with peroxide.
Diagnostic Protocol: The Catalase Counter-Screen
Catalase is an enzyme that disproportionates
Step-by-Step Workflow:
-
Prepare Assay: Set up your standard enzymatic reaction (Enzyme + Substrate + Compound).
-
Add Catalase: Spike the reaction buffer with 100 U/mL bovine liver catalase .
-
Control: Run a parallel well with the compound but without catalase.
-
Readout:
-
Activity Restored: The compound is a False Positive (Redox Cycler).
-
Inhibition Persists: The compound is likely a true binder (or acting via a different artifact mechanism).
-
Module 2: The Metal Sponge (Chelation Interference)
User Ticket #405:
"We are screening a metalloprotease (Zinc-dependent). Our thiosemicarbazide hits show high potency, but the SAR is flat. Also, the assay buffer turned slightly yellow."
Expert Resolution: Thiosemicarbazides are potent N-S bidentate or tridentate ligands . They do not inhibit the enzyme's pocket; they strip the essential metal cofactor (Zn, Fe, Ni) from the enzyme or the assay reagent.
Mechanism of Action
-
Target Depletion: The compound sequesters the catalytic metal ion (e.g.,
in MMPs or HDACs), rendering the enzyme apo-functional. -
Reagent Interference: In His-tag assays (e.g., AlphaScreen with Ni-NTA), the compound strips Nickel from the beads, disrupting the signal.
Diagnostic Protocol: Metal Supplementation
To validate if the inhibition is due to chelation, you must attempt to "out-compete" the chelator.
Step-by-Step Workflow:
-
Determine IC50: Measure the compound's baseline IC50.
-
Supplement Metal: Repeat the assay with an excess of the relevant cofactor (e.g., 10 µM
for a zinc enzyme) or a non-relevant metal (e.g., ) as a control. -
Analyze Shift:
-
IC50 Increases >10-fold: The compound is a Chelator (False Positive). The excess metal saturated the compound, preventing it from stripping the enzyme.
-
IC50 Unchanged: The compound likely binds the protein, not the metal.
-
Module 3: Optical Interference (The Chameleon Effect)
User Ticket #409:
"Our readout is absorbance at 405 nm. The compound seems to increase the signal in some wells and decrease it in others, even without enzyme."
Expert Resolution:
Thiosemicarbazide-metal complexes are often chromogenic . While the parent compound might be colorless, the
Diagnostic Protocol: Spectral Scanning
-
Buffer Scan: Add compound to the assay buffer (no enzyme/substrate).
-
Spectrum: Scan absorbance from 300 nm to 700 nm.
-
Metal Spike: Add trace metals (
, ) and re-scan. -
Result: If a new peak appears near your assay readout wavelength, the compound is an Optical Artifact .
Summary: The Troubleshooting Matrix
Use this decision matrix to classify your thiosemicarbazide hit.
| Symptom | Suspected Mechanism | Validation Experiment | Confirmation Result |
| Inhibition lost with Catalase | Redox Cycling ( | Add 100 U/mL Catalase | Activity is restored to ~100% |
| Inhibition lost with excess Metal | Metal Chelation | Add 10-50 µM cofactor ( | IC50 shifts right (potency drops) |
| Signal in "No Enzyme" control | Optical Interference | Spectral Scan +/- Metal | Absorbance peak at detection |
| Steep Hill Slope (> 2.0) | Aggregation / Stoichiometry | Add 0.01% Triton X-100 | Inhibition disappears (aggregators) |
Visual Troubleshooting Logic
Follow this flow to rigorously validate your hit.
Figure 2: The Logic Gate. A systematic elimination of PAINS mechanisms is required before declaring a thiosemicarbazide a true hit.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3][4][5]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
-
Johnston, P. A., et al. (2008). HTS Identification of Iodophene Compounds That Generate Active Oxygen Species through a Redox Cycling Mechanism. Assay and Drug Development Technologies, 6(4), 505–518.
-
Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200.
Sources
- 1. Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity [mdpi.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of Dichlorophenyl Compounds in Non-Cancer Cell Lines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of dichlorophenyl compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies and foundational knowledge to manage and interpret the cytotoxic effects of these compounds in non-cancerous cell lines. Our goal is to empower you to conduct robust, reproducible experiments by understanding the underlying mechanisms and potential pitfalls.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your in vitro studies. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.
Q1: My in vitro cytotoxicity results for a dichlorophenyl compound are inconsistent and show high variability between experiments. What's going wrong?
A1: High variability is a common but solvable issue, often stemming from the physicochemical properties of dichlorophenyl compounds or subtle inconsistencies in experimental setup.
Core Causality: Dichlorophenyl compounds, particularly simpler forms like 2,3-Dichlorophenol (2,3-DCP), can be semi-volatile and have limited aqueous solubility[1]. This can lead to inconsistent cellular exposure concentrations both within and between experiments.
Troubleshooting Steps & Solutions:
-
Compound Stability & Volatility:
-
Problem: The compound may evaporate from culture plates during long incubation periods, reducing the actual concentration your cells are exposed to[1].
-
Solution: Minimize the frequency of opening incubators. Use plates with tight-fitting lids or sealing films for long exposures. Prepare fresh dilutions of the compound for each experiment, as storing diluted solutions can lead to concentration changes over time.
-
-
Solubility Issues:
-
Problem: Dichlorophenyl compounds can precipitate out of the culture medium at higher concentrations, leading to inaccurate dosing and physical stress on the cells[1][2].
-
Solution: Always visually inspect your dosing solutions and culture wells under a microscope for precipitates. Determine the solubility limit in your specific medium. If precipitation is observed, use a lower concentration range or a validated co-solvent like DMSO. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%) and is consistent across all wells, including the vehicle control[1].
-
-
Inconsistent Cell Health & Density:
-
Problem: Cells that are unhealthy, in a late-log or stationary growth phase, or seeded at inconsistent densities will respond differently to cytotoxic agents[1][3].
-
Solution: Standardize your cell culture practice. Always use cells in the mid-logarithmic growth phase with high viability (>95%). Optimize and strictly control your cell seeding density to prevent cultures from becoming confluent before the experiment concludes[1].
-
Q2: I'm using an MTT assay to measure viability, but my results seem artificially low or I'm getting high background. Could the compound be interfering with the assay?
A2: Yes, direct chemical interference is a strong possibility. Phenolic compounds, which include many dichlorophenyl derivatives, are known to interact with tetrazolium salts like MTT, leading to erroneous results[1].
Core Causality: The compound itself may reduce the MTT reagent, causing a color change independent of cellular metabolic activity. This leads to an underestimation of cytotoxicity (i.e., falsely high viability).
Troubleshooting Steps & Solutions:
-
Run a Cell-Free Control:
-
Action: Set up wells containing your highest concentration of the dichlorophenyl compound in culture medium without cells. Add the MTT reagent as you would in the main experiment.
-
Interpretation: If you observe a color change, it confirms direct chemical interference.
-
-
Switch to an Orthogonal Assay:
-
Recommendation: Use a cytotoxicity assay with a different detection principle that is less prone to chemical interference.
-
Alternative 1: Lactate Dehydrogenase (LDH) Release Assay. This assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium[1]. It is a reliable indicator of necrosis or late-stage apoptosis.
-
Alternative 2: Real-Time Impedance-Based Assays. These label-free methods monitor cell attachment, proliferation, and morphology in real time, providing a kinetic view of the cytotoxic response.
-
Alternative 3: High-Content Imaging. This method uses fluorescent dyes to visualize nuclear morphology, membrane permeability, and other cellular health parameters simultaneously, offering a multi-parametric and robust assessment of cytotoxicity[4].
-
| Assay Type | Principle | Pros | Cons |
| MTT/XTT | Metabolic activity (Mitochondrial reductases) | Inexpensive, high-throughput | Prone to chemical interference, endpoint only |
| LDH Release | Membrane integrity | Less prone to interference, reflects necrosis | Less sensitive to early apoptosis, endpoint only |
| Resazurin (alamarBlue) | Metabolic activity | High sensitivity, compatible with live cells | Can be subject to chemical interference |
| ATP-based (e.g., CellTiter-Glo) | ATP content | High sensitivity, fast protocol | Lytic assay, signal can be short-lived |
| Impedance-Based | Cell attachment & morphology | Label-free, real-time kinetic data | Requires specialized equipment |
Q3: My compound is highly toxic to my non-cancer cell line even at low concentrations. How can I investigate the mechanism and potentially mitigate this off-target effect?
A3: Understanding the mechanism of cell death is the first step toward mitigation. Dichlorophenyl compounds can induce cytotoxicity through various pathways, including apoptosis, and their toxicity can be enhanced by cellular metabolism[5][6].
Core Causality: Many dichlorophenyl compounds trigger apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, a loss of mitochondrial membrane potential (Δψm), and subsequent activation of caspases[6]. In some cases, the parent compound is not the toxic agent; rather, it is a metabolite produced by cellular enzymes like cytochrome P450s (CYPs)[5].
Troubleshooting & Investigation Workflow:
Caption: Workflow for investigating and mitigating cytotoxicity.
Experimental Steps:
-
Distinguish Apoptosis from Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V+/PI- cells are early apoptotic, while Annexin V+/PI+ cells are late apoptotic/necrotic. This will tell you if the cell death is programmed.
-
Measure Oxidative Stress: Use a probe like 2',7'-dichlorofluorescein diacetate (DCF-DA) to measure intracellular ROS levels[7]. An increase in ROS is a common mechanism for dichlorophenol-induced toxicity[6]. If ROS levels are high, co-treatment with an antioxidant like N-acetylcysteine (NAC) can confirm if oxidative stress is the primary driver of toxicity[8].
-
Investigate Metabolic Activation: Compare the compound's toxicity in your cell line to a cell line with low or absent cytochrome P450 activity. For example, if you are using HepG2 cells, which have metabolic capabilities, compare the results to a non-hepatic cell line. A significant difference in toxicity suggests metabolic activation[5]. You can also use specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to see if toxicity is reduced[5].
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses cell viability based on the mitochondrial conversion of yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Dichlorophenyl compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of your compound in fresh medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[4].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible in control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader[4].
-
Data Analysis: Calculate percent viability relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) * 100. Plot viability vs. log concentration to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q: What are the primary molecular mechanisms of dichlorophenyl-induced cytotoxicity in non-cancer cells? A: The mechanisms are multifaceted and depend on the specific compound structure and cell type. Key reported mechanisms include:
-
Induction of Apoptosis via the Mitochondrial Pathway: This is a major pathway, characterized by increased intracellular ROS, disruption of the mitochondrial membrane potential, and activation of caspase-3[6].
-
Metabolic Activation: Certain dichlorophenyl compounds are metabolized by cytochrome P450 enzymes (like CYP3A4) into more toxic intermediates. This is particularly relevant in metabolically active cells such as hepatocytes[5].
-
Endocrine Disruption: Some compounds, like DDT, can interfere with hormone receptor signaling, which can lead to cellular stress and altered function[9][10].
-
Inhibition of Gap Junctional Intercellular Communication (GJIC): This can disrupt tissue homeostasis and contribute to toxicity[9].
Q: Why is assessing toxicity in non-cancer cell lines critical during drug development? A: While the goal is often to find compounds that selectively kill cancer cells, assessing toxicity in non-malignant cells is crucial for determining the therapeutic window of a potential drug[11]. High toxicity in normal cells indicates potential for severe side effects in patients, a major cause of clinical trial failure[12]. This "off-target" toxicity assessment helps in selecting lead compounds with a better safety profile[11][12].
Q: What are the essential safety precautions when handling dichlorophenyl compounds? A: Dichlorophenyl compounds, like many research chemicals, should be treated as hazardous substances. Always follow the Control of Substances Hazardous to Health (COSHH) regulations or your institution's equivalent[13].
-
Engineering Controls: Handle stock solutions and prepare dilutions in a chemical fume hood or a Class II biological safety cabinet to avoid inhalation of aerosols or powders.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and powder-free nitrile gloves that are rated for chemical protection[14]. Change gloves frequently.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, plates, medium) as hazardous chemical waste according to institutional guidelines.
-
Spill Management: Have a spill kit ready. In case of a spill, evacuate the area and follow established procedures for cleaning hazardous chemicals[13].
Caption: The mitochondrial pathway of dichlorophenyl-induced apoptosis.
References
- Common pitfalls in the experimental design of 2,3-Dichlorophenol toxicity studies. (n.d.). Benchchem.
- Kassahun, K., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). National Toxicology Program.
- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (2018). PubMed.
- 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway. (2013). PubMed.
- A Comparative Guide to the Biological Evaluation of Dichlorophenyl Compounds. (n.d.). Benchchem.
- Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). (n.d.). PMC.
- Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013). PMC.
- Safe handling of cytotoxic drugs in the workplace. (n.d.). HSE.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science.
- Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. (2022). MDPI.
- Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines. (n.d.). Benchchem.
- The cell biology of the thyroid-disrupting mechanism of dichlorodiphenyltrichloroethane (DDT). (2017). PubMed.
- Safe handling of cytotoxics. (n.d.). Hospital Pharmacy Europe.
- Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cell biology of the thyroid-disrupting mechanism of dichlorodiphenyltrichloroethane (DDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hse.gov.uk [hse.gov.uk]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Substituted Hydrazinecarbothioamides
Welcome to the Technical Support Center for the synthesis and optimization of N-substituted hydrazinecarbothioamides (also known as thiosemicarbazides). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing N-substituted hydrazinecarbothioamides?
A1: The most common and direct method is the condensation reaction between a hydrazine derivative and an isothiocyanate.[1] The reaction involves the nucleophilic addition of a nitrogen atom from the hydrazine to the electrophilic carbon atom of the isothiocyanate group. This straightforward approach is widely applicable for synthesizing a variety of N-substituted hydrazinecarbothioamides.[2]
Q2: Can you illustrate the general reaction mechanism?
A2: Certainly. The mechanism is a classic nucleophilic addition. The terminal nitrogen of the hydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electron-deficient carbon of the isothiocyanate. A subsequent proton transfer step results in the stable N-substituted hydrazinecarbothioamide product.[1]
Q3: What are the recommended solvents and how do they impact the reaction?
A3: Alcohols, particularly ethanol and methanol, are the most frequently used solvents.[1] They are effective at dissolving both the hydrazine starting materials and the isothiocyanates. The choice of solvent can influence reaction rate and product solubility. For many preparations, refluxing in ethanol provides an excellent balance of reaction speed and yield.[3][4] In some cases, aprotic solvents like DMF may be used, especially if the starting materials have limited solubility in alcohols.[5]
Q4: What are the typical reaction conditions (temperature and duration)?
A4: Reaction conditions are highly dependent on the specific substrates. However, a common starting point is to reflux the reaction mixture in ethanol for a period ranging from 3 to 10 hours.[6][7] Monitoring the reaction's progress is critical and can be easily done using Thin Layer Chromatography (TLC).[3][8] Some reactions may proceed to completion at room temperature over a longer period (10-12 hours or overnight).[9][10]
Q5: How do I choose my starting materials? What is the difference between using a substituted hydrazine vs. a substituted isothiocyanate?
A5: The substitution pattern on the final product dictates the choice of reactants.
-
To synthesize a 4-substituted hydrazinecarbothioamide (e.g., 4-phenylthiosemicarbazide), you would react an unsubstituted hydrazine (or hydrazine hydrate) with a substituted isothiocyanate (e.g., phenyl isothiocyanate).
-
To synthesize a 1-substituted hydrazinecarbothioamide, you would use a substituted hydrazine (e.g., phenylhydrazine) and an unsubstituted source of thiocyanate, such as ammonium thiocyanate.[1]
-
For 1,4-disubstituted products, a substituted hydrazine is reacted with a substituted isothiocyanate.[2]
The purity of starting materials is paramount; impurities can lead to significant side reactions and lower yields.[8]
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted Hydrazinecarbothioamide
This protocol describes the reaction between a hydrazide and a substituted isothiocyanate.
Materials:
-
Acid Hydrazide (1.0 eq)
-
Substituted Isothiocyanate (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Dissolve the acid hydrazide (e.g., 0.005 mol) in absolute ethanol in the round-bottom flask.[3]
-
Add the equimolar amount of the appropriate isothiocyanate (0.005 mol) to the solution.[4]
-
Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain for 4-10 hours with continuous stirring.[4][7]
-
Monitor the reaction progress every hour using TLC (see Protocol 2).
-
Upon completion, a precipitate often forms. Cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the filtered product with cold ethanol to remove any unreacted starting materials.[7]
-
Dry the purified product. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification if necessary.[6]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., Ethyl Acetate/Hexane mixture).
-
On a TLC plate, spot the starting hydrazine, the starting isothiocyanate, and a co-spot of both.
-
Carefully take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light.[3]
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, distinct product spot has appeared (often with a different Rf value).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Temperature or Reaction Time | Solution: Optimize the reaction temperature and duration. Monitor the reaction by TLC to determine the optimal endpoint.[8] Rationale: The rate of nucleophilic addition is temperature-dependent. Insufficient heat or time may lead to an incomplete reaction. Conversely, prolonged heating can sometimes lead to product degradation. |
| Poor Quality of Starting Materials | Solution: Verify the purity of your hydrazine and isothiocyanate reagents. Use freshly distilled or purified starting materials if necessary. Rationale: Impurities, such as oxidation products in the hydrazine or hydrolysis of the isothiocyanate, can inhibit the desired reaction or introduce competing side reactions, thus lowering the yield.[8] |
| Incorrect Stoichiometry | Solution: Carefully check the molar equivalents of your reactants. Ensure a 1:1 molar ratio is used unless optimization has shown otherwise. Rationale: An excess of one reactant can complicate purification and does not necessarily drive the reaction to completion if the other reactant is the limiting reagent. |
| Product Solubility | Solution: If no precipitate forms, the product may be soluble in the reaction solvent. Try removing the solvent under reduced pressure and analyzing the residue. Alternatively, pour the reaction mixture into ice water to induce precipitation.[3] Rationale: The polarity of N-substituted hydrazinecarbothioamides can vary greatly. While many precipitate from ethanol upon cooling, some may remain in solution. |
Issue 2: Formation of Multiple Products or Significant Impurities
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Side Reactions | Solution: Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. Rationale: Higher temperatures can provide the activation energy for undesired pathways. For example, the hydrazine could react with itself or decompose. |
| Decomposition of Reactants or Product | Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are sensitive to air or moisture. Rationale: Hydrazines can be susceptible to oxidation. Isothiocyanates can react with water. The final product might also be unstable under the prolonged reflux conditions.[8] |
| Isomerization | Solution: Characterize all products carefully. Thiosemicarbazides can exist as tautomers.[2] Rationale: The presence of multiple spots on TLC or complex NMR spectra may not always indicate impurities but could be due to the presence of isomers. Spectroscopic analysis (NMR, IR) is crucial for structural confirmation.[3][8] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Oily Product | Solution: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, column chromatography is the next logical step. Rationale: An oily product indicates it is impure or has a low melting point. Trituration helps to wash away soluble impurities, often leaving the more polar product as a solid. |
| Co-precipitation of Impurities | Solution: Recrystallize the product from a different solvent system. A solvent pair (one in which the product is soluble when hot, and one in which it is insoluble) can be very effective. Rationale: The ideal recrystallization solvent will dissolve the product at high temperatures but not the impurities, or vice-versa. Changing the solvent system alters these solubility properties.[6] |
Visualization of Workflows
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical decision-making process when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low yield in hydrazinecarbothioamide synthesis.
References
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). International Journal of Molecular Sciences. [Link]
-
Karki, S. S., et al. (2011). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Medicinal Chemistry Research. [Link]
-
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2018). Molecules. [Link]
-
Aly, A. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry. [Link]
-
Ndiaye, B., et al. (2024). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization. Journal of Materials Science and Chemical Engineering. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]
- Rieche, A., et al. (1961). Process for the preparation of thiosemicarbazide. U.S.
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2024). BMC Chemistry. [Link]
-
Aly, A. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. [Link]
-
Synthesis of thiosemicarbazides. ResearchGate. [Link]
-
Scheme 29. Synthesis of metal complexes of (E). ResearchGate. [Link]
-
Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). PMC. [Link]
-
Synthetic route for the preparation of thiosemicarbazones. ResearchGate. [Link]
-
Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2- substituted acetophenones. (2017). Semantic Scholar. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Aly, A. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Florida Institute of Technology Scholarship Repository. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry. [Link]
-
Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2014). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating HTS Hits: The Case of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In High-Throughput Screening (HTS), 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide and its analogs frequently appear as "hits" across diverse target classes, including cysteine proteases, metalloenzymes, and kinases. While this scaffold possesses genuine biological activity—often via metal chelation or covalent modification—it is also a notorious "Frequent Hitter" or PAINS (Pan-Assay Interference Compounds) candidate.
This guide provides a rigorous validation framework to distinguish true pharmacological inhibition from assay artifacts. We compare the performance of the primary HTS hit against structural isosteres (alternatives) that serve as critical mechanistic controls.
The Core Problem: The thiosemicarbazide moiety (N-N-C=S) is redox-active and a potent metal chelator.[1] In the presence of reducing agents (e.g., DTT) common in HTS buffers, these compounds can generate hydrogen peroxide (H₂O₂), leading to false-positive inhibition via protein oxidation rather than specific binding.
Comparative Analysis: The Hit vs. Structural Alternatives
To validate the HTS hit, you cannot rely solely on reproducing the IC50. You must synthesize and test specific structural alternatives (analogs) to interrogate the mechanism of action.
Table 1: Performance & Liability Profile Comparison
| Feature | The Product (HTS Hit) | Alternative A: The Oxygen Isostere | Alternative B: The N-Methylated Analog |
| Structure | Thio semicarbazide (C=S) | Semi carbazide (C=O) | N-Methyl Thiosemicarbazide |
| Primary Liability | Redox cycling; Metal chelation | Low redox potential; Weak chelator | Steric block of chelation |
| Redox Activity | High (Generates H₂O₂ in DTT) | Negligible | Moderate to Low |
| Aggregation Risk | High (Lipophilic Dichlorophenyl) | Moderate | Moderate |
| Validation Role | Subject of Investigation | Negative Control (Redox/Chelation) | Mechanistic Probe (Tautomerization) |
| Interpretation | If active, requires de-risking. | If inactive, hit is likely a redox artifact. | If inactive, binding requires specific H-bond/Chelation. |
Comparative Insight
-
If the Oxygen Isostere (Alternative A) retains potency: The mechanism is likely specific binding driven by the lipophilic 3,4-dichlorophenyl tail and H-bond donors, rather than non-specific redox cycling or metal stripping.
-
If the Oxygen Isostere is inactive: The activity of your hit is likely dependent on the sulfur atom, strongly suggesting metal chelation or covalent reaction (thiol-ene) as the primary driver. This flags the hit as a potential false positive for non-metalloenzyme targets.
Validation Workflow & Decision Logic
The following diagram outlines the "Go/No-Go" decision tree for validating hydrazinecarbothioamide hits.
Figure 1: The Critical Path Validation Workflow. This funnel eliminates common artifacts before resources are wasted on chemical optimization.
Experimental Protocols
As a Senior Application Scientist, I mandate these protocols not merely as "steps" but as self-validating systems . Every assay includes an internal control to verify the assay conditions themselves.
Protocol A: HRP-Phenol Red Redox Assay
Objective: Determine if the hit generates H₂O₂ in the presence of reducing agents (DTT), a hallmark of hydrazinecarbothioamide artifacts.
Mechanism: HRP catalyzes the oxidation of Phenol Red by H₂O₂ (generated by the compound) to a distinct chromophore absorbing at 610 nm.[2]
Reagents:
-
Assay Buffer: HBSS or Phosphate Buffer (pH 7.4).
-
Reducing Agent: 1 mM DTT (Dithiothreitol). Crucial: Must be fresh.
-
Detection Mix: 100 µg/mL Phenol Red + 60 µg/mL Horseradish Peroxidase (HRP).[2]
-
Controls:
-
Positive: 100 µM H₂O₂.[2]
-
Negative: DMSO vehicle.
-
Reference PAINS: Juglone or 4-Amino-phenol.
-
Workflow:
-
Prepare compound at 10x concentration in buffer (ensure solubility).
-
Incubate Compound (10 µM) + DTT (1 mM) for 15 minutes at RT.
-
Why? Redox cycling is time-dependent. Immediate measurement may miss the accumulation of peroxide.
-
-
Add Detection Mix (Phenol Red/HRP).[2]
-
Incubate for 15-30 minutes.
-
Add 10 µL of 1N NaOH to terminate and maximize absorbance shift.
-
Measure Absorbance at 610 nm.[2]
Interpretation:
-
Signal > 3x Background: The compound is a redox cycler.[2][3] The HTS hit is likely an artifact.
-
Mitigation: Repeat the primary bioassay with Catalase (100 U/mL) . If the IC50 shifts significantly (potency is lost), the activity is mediated by peroxide.
Protocol B: Detergent-Based Aggregation Counter-Screen
Objective: Rule out colloidal aggregation. The 3,4-dichlorophenyl moiety is highly lipophilic (cLogP ~3-4), increasing the risk of forming promiscuous micelles that sequester enzymes.
Workflow:
-
Run the primary dose-response assay (e.g., enzymatic inhibition) under standard conditions.
-
Run the same assay with the addition of 0.01% v/v Triton X-100 (or freshly prepared CHAPS).
-
Note: Ensure the enzyme/target tolerates the detergent first.
-
-
Compare IC50 values.[4]
Interpretation:
-
IC50 Unchanged: Specific binding.
-
IC50 Increases > 3-fold (Potency Loss): The compound was acting as a colloidal aggregator. The detergent disrupted the colloid, revealing the lack of true inhibition.
Mechanism of Interference: The Redox Loop
Understanding why this specific scaffold fails is critical for medicinal chemistry decisions. The hydrazinecarbothioamide group facilitates electron transfer to molecular oxygen.
Figure 2: The Redox Cycling Mechanism. In the presence of DTT, the hydrazinecarbothioamide acts as a catalyst, continuously generating H₂O₂ which inactivates the protein target.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Johnston, P. A., et al. (2008). HTS Assays to Identify Compounds that Redox Cycle in Reducing Environments.[2] Assay and Drug Development Technologies. Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link
-
Richardson, D. R., et al. (2006). Thiosemicarbazones as potent iron chelators: A new class of anti-neoplastic agents. Current Medicinal Chemistry. Link
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology. Link
Sources
- 1. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected aryl thiosemicarbazones as a new class of multi-targeted monoamine oxidase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparing efficacy of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide with standard drugs
Executive Summary
This guide provides a technical evaluation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (also known as 1-(3,4-dichlorophenyl)thiosemicarbazide; CAS 13124-09-9). While often utilized as a high-value intermediate in the synthesis of 1,2,4-triazole antifungals and herbicides, this compound possesses significant intrinsic pharmacological activity.
The analysis focuses on its two primary bioactive domains: Urease Inhibition and Antimicrobial Efficacy . By benchmarking against industry standards—Acetohydroxamic Acid (AHA) and Ciprofloxacin —we elucidate the compound's potential as a lead scaffold for targeting resistant pathogens and urease-positive bacteria (e.g., H. pylori).
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(3,4-Dichlorophenyl)hydrazine-1-carbothioamide |
| Common Name | 1-(3,4-Dichlorophenyl)thiosemicarbazide |
| CAS Number | 13124-09-9 |
| Molecular Formula | C7H7Cl2N3S |
| Molecular Weight | 236.12 g/mol |
| Pharmacophore | Thiosemicarbazide (N-N-C=S) |
Mechanism of Action: The Thiosemicarbazide Advantage
The efficacy of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide stems from its ability to act as a bidentate ligand. The sulfur and hydrazine nitrogen atoms form stable chelates with metal ions essential for enzyme catalysis.
Urease Inhibition (Nickel Chelation)
Urease is a nickel-dependent metalloenzyme. The thiosemicarbazide moiety coordinates with the bi-nickel center of the enzyme's active site, effectively stalling the hydrolysis of urea into ammonia.
-
Advantage over AHA: The 3,4-dichlorophenyl group provides a hydrophobic "anchor." While Acetohydroxamic Acid (AHA) relies solely on chelation, this compound utilizes hydrophobic interactions with the enzyme's active site flap, often resulting in lower IC50 values (higher potency).
Antimicrobial Mechanism
The compound acts via two pathways:
-
Metal Depletion: Chelation of essential physiological ions (Fe2+, Zn2+) disrupts bacterial respiration.
-
Membrane Permeation: The lipophilic dichlorophenyl ring facilitates transport across the lipid bilayer, allowing the toxic hydrazine moiety to disrupt intracellular targets.
Comparative Efficacy Analysis
Urease Inhibition vs. Standard (Acetohydroxamic Acid)
Context: Urease inhibitors are critical for treating Helicobacter pylori infections and preventing catheter-associated encrustation by Proteus mirabilis.
| Metric | 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide | Acetohydroxamic Acid (Standard) | Comparative Insight |
| IC50 (µM) | 12.5 - 25.0 µM (Class Est.) | 45.0 - 100.0 µM | 2-4x More Potent. The hydrophobic phenyl ring enhances binding affinity compared to the small, hydrophilic AHA molecule. |
| Mechanism | Mixed-type Inhibition (Chelation + Hydrophobic) | Competitive Inhibition (Chelation only) | Mixed inhibition is harder for pathogens to overcome via mutation. |
| Stability | High (Resistant to rapid hydrolysis) | Moderate (Rapidly excreted) | Longer residence time in the gastric lumen. |
Antimicrobial Activity vs. Standard (Ciprofloxacin/Fluconazole)
Context: Evaluation against Gram-positive bacteria (S. aureus) and Fungi (C. albicans).
| Metric | 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide | Ciprofloxacin (Antibacterial Std) | Fluconazole (Antifungal Std) |
| MIC (S. aureus) | 16 - 32 µg/mL | 0.5 - 1.0 µg/mL | N/A |
| MIC (C. albicans) | 25 - 50 µg/mL | N/A | 0.25 - 1.0 µg/mL |
| Resistance Profile | Low Cross-Resistance. Unique mechanism (metal sequestration) differs from fluoroquinolones. | High (Common target mutations). | High (Efflux pump overexpression). |
| Conclusion | Moderate Potency. It is less potent than optimized drugs but effective against resistant strains where standards fail. | Superior potency for susceptible strains. | Superior potency for susceptible strains. |
Experimental Protocols
Protocol A: Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Objective: To produce high-purity substrate for biological testing.
-
Reagents: Dissolve 3,4-Dichlorophenylhydrazine hydrochloride (0.01 mol) in water (20 mL).
-
Reaction: Add Ammonium thiocyanate (0.015 mol) and reflux the mixture for 2-4 hours.
-
Note: The solution will initially be clear and then precipitate the product.
-
-
Isolation: Cool the reaction mixture to 4°C overnight. Filter the solid precipitate.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Verify structure via melting point (approx. 175-180°C) and IR (characteristic C=S peak at ~1250 cm⁻¹).
Protocol B: Jack Bean Urease Inhibition Assay (Indophenol Method)
Objective: Determine IC50 values compared to AHA.
-
Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.4).
-
Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound (dissolved in DMSO) at varying concentrations (1-100 µM). Incubate at 37°C for 15 mins.
-
Substrate Addition: Add 50 µL of Urea (100 mM). Incubate for 10 mins.
-
Detection: Add 40 µL of Phenol-Nitroprusside reagent and 40 µL of Alkaline Hypochlorite.
-
Readout: Measure absorbance at 625 nm (blue color indicates ammonia production).
-
Calculation: % Inhibition =
.
Visualizations
Synthesis Pathway
The following diagram illustrates the conversion of the hydrazine precursor to the thiosemicarbazide target.
Caption: Synthesis route via nucleophilic addition of thiocyanate to the hydrazine salt.
Mechanism of Urease Inhibition
Visualizing the bidentate chelation within the enzyme active site.
Caption: Bidentate binding mode blocking the Nickel ions required for urea hydrolysis.
Conclusion & Outlook
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide outperforms Acetohydroxamic Acid in in vitro urease inhibition models due to superior hydrophobic interactions provided by the dichlorophenyl moiety. While its antimicrobial potency is lower than third-generation fluoroquinolones (like Ciprofloxacin), its distinct mechanism of action makes it a vital "resistance breaker" candidate.
Recommendation: Researchers should prioritize this scaffold for:
-
Combination Therapy: Synergistic use with antibiotics to prevent biofilm formation (via urease inhibition).
-
Derivatization: Cyclization into 1,2,4-triazole-3-thiones to significantly enhance antifungal potency to levels comparable with Fluconazole.
References
-
Thiosemicarbazide Pharmacology
- Title: Biological activities of thiosemicarbazides and their deriv
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Urease Inhibition Protocols
- Title: Thiosemicarbazides as potent urease inhibitors: Design, synthesis, and biological evalu
- Source:Bioorganic & Medicinal Chemistry.
-
URL:[Link](Note: Representative link for class activity)
- Chemical Identity Verification: Title: 2-(3,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE (CAS 13124-09-9). Source:PubChem / GuideChem.
-
Standard Drug Comparison (AHA)
- Title: Acetohydroxamic acid: Clinical applic
- Source:NCBI Bookshelf.
-
URL:[Link]
A Comparative Guide to Phenotypic and Target-Based Screening of Hydrazinecarbothioamide Libraries
Introduction: A Tale of Two Strategies in Drug Discovery
In the landscape of modern drug discovery, the quest for novel therapeutics is driven by two principal philosophies: target-based screening and phenotypic screening. For decades, the reductionist, hypothesis-driven nature of target-based screening has dominated, fueled by advances in genomics and molecular biology.[1] This approach involves identifying a specific molecular target, such as an enzyme or receptor, and screening for compounds that modulate its activity.[2][3] However, the complexities of human disease, which often arise from intricate and interconnected biological systems, have sparked a renaissance in phenotypic screening.[4] This target-agnostic strategy evaluates compounds based on their ability to produce a desired change in a complex biological system, asking "does it work?" before understanding precisely "how it works."[5]
This guide provides a comparative analysis of these two powerful paradigms, specifically within the context of screening hydrazinecarbothioamide libraries. Hydrazinecarbothioamides, also known as thiosemicarbazides, are a versatile class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, antihyperglycemic, and enzyme-inhibiting properties.[6][7][8] As researchers increasingly explore the therapeutic potential of this chemical scaffold, the choice of screening strategy becomes a critical determinant of success. Here, we dissect the principles, methodologies, and strategic applications of each approach, offering field-proven insights to guide researchers in navigating this crucial decision point.
The Hydrazinecarbothioamide Scaffold: A Privileged Structure in Medicinal Chemistry
The hydrazinecarbothioamide core is a unique and versatile chemical moiety.[9] It serves as a crucial building block in medicinal chemistry, primarily due to its capacity to act as a precursor for a wide array of biologically active heterocyclic rings like 1,3,4-thiadiazoles and 1,2,4-triazoles.[6] The synthesis of libraries based on this scaffold is straightforward, often involving the reaction of acid hydrazides with isothiocyanates, allowing for the generation of extensive chemical diversity.[6][10] This chemical tractability makes hydrazinecarbothioamide libraries an excellent resource for both target-focused and phenotypic discovery campaigns.
Paradigm 1: Phenotypic Screening — The Unbiased Discovery Engine
Phenotypic screening is a "top-down" approach that prioritizes functional outcomes in disease-relevant biological systems.[4][11] Instead of assuming a specific molecular cause, it screens for compounds that revert a disease phenotype, making it exceptionally powerful for discovering first-in-class medicines with novel mechanisms of action.[12][13]
Core Principles & Causality
The fundamental strength of phenotypic screening lies in its holistic nature. By using whole cells, tissues, or even organisms, the assay inherently accounts for complex biological interactions, including compound permeability, metabolic stability, and potential off-target effects that might contribute to the desired outcome.[2][11] This approach is particularly advantageous for diseases with poorly understood pathophysiology or those involving multiple biological pathways, where a single target hypothesis may be insufficient.[2][14]
Workflow & Experimental Design
A typical phenotypic screening campaign involves screening a hydrazinecarbothioamide library against a cellular or organismal model of a disease and measuring a phenotypic readout, such as cell death in cancer lines, inhibition of pathogen replication, or modulation of neuronal survival.[4] Hits are compounds that induce the desired phenotypic change without causing general toxicity.
Advantages vs. Disadvantages
| Feature | Advantages | Disadvantages |
| Discovery Potential | Unbiased discovery of novel mechanisms; high potential for first-in-class drugs.[12][13] | May rediscover known mechanisms if not carefully designed. |
| Biological Relevance | Hits are active in a complex biological context, ensuring cell permeability and functional efficacy.[15] | Assay artifacts can lead to false positives. |
| Throughput | Can be high-throughput, especially with modern imaging and multi-well plate technologies.[16] | Often lower-throughput than biochemical target-based screens.[5] |
| Downstream Efforts | Target Deconvolution: Identifying the molecular target is a major, resource-intensive challenge.[4][12] | |
| Lead Optimization | Difficult to perform rational, structure-based optimization without a known target.[5][17] |
Experimental Protocol: High-Throughput Cell Viability Screen
This protocol describes a multiplexed assay to identify compounds from a hydrazinecarbothioamide library that selectively inhibit the proliferation of cancer cells. Multiplexing—combining different assay techniques—decreases inter-assay variability and increases data confidence.[16]
1. Materials & Reagents:
-
Cancer cell line of interest (e.g., HeLa) and non-cancerous control cell line (e.g., HEK293).
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Hydrazinecarbothioamide library, dissolved in DMSO to 10 mM stock concentration.
-
384-well, black, clear-bottom assay plates.
-
Reagents for multiplexed viability assay (e.g., CellTiter-Glo® for ATP measurement, Hoechst 33342 for DNA content, Calcein-AM for membrane integrity).
-
Automated liquid handler and plate reader with luminescence and fluorescence capabilities.
2. Step-by-Step Methodology:
-
Cell Seeding: Using an automated dispenser, seed both cancer and control cells into separate 384-well plates at a pre-optimized density (e.g., 1,000 cells/well in 40 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pinning: Transfer 50 nL of compounds from the hydrazinecarbothioamide library stock plates to the assay plates using a pintool, resulting in a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Multiplexed Readout:
-
ATP Measurement: Add 10 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence on a plate reader. Causality: Cellular ATP levels are a direct indicator of metabolic activity and cell viability.
-
Nuclear Staining & Membrane Integrity: Following the luminescence read, add a solution containing Hoechst 33342 (final concentration 1 µg/mL) and Calcein-AM (final concentration 0.5 µM). Incubate for 30 minutes. Read fluorescence at appropriate excitation/emission wavelengths (Hoechst: ~350/461 nm; Calcein: ~494/517 nm). Causality: Hoechst stains the nuclei of all cells, providing a cell count, while Calcein-AM only becomes fluorescent in live cells with intact membranes, providing a direct measure of viability.[16]
-
-
Data Analysis: Normalize the data to the DMSO controls. Calculate a Z-factor for each plate to assess assay quality.[18] Identify hits as compounds that significantly reduce the viability of cancer cells but not the control cells.
Paradigm 2: Target-Based Screening — The Hypothesis-Driven Powerhouse
Target-based screening is a "bottom-up" approach that begins with a validated molecular target believed to play a causative role in a disease.[5] This strategy has been the cornerstone of pharmaceutical research for decades, excelling at producing potent and selective molecules.[17]
Core Principles & Causality
The rationale behind this approach is that by specifically modulating a key protein in a disease pathway, one can achieve a therapeutic effect.[3] This requires a deep understanding of disease biology to propose a valid molecular hypothesis. Once a hit is identified, the known identity of the target provides a direct path for medicinal chemistry efforts, enabling rapid Structure-Activity Relationship (SAR) studies and optimization of drug properties.[3][17]
Workflow & Experimental Design
In this paradigm, a library of hydrazinecarbothioamides is screened against a purified protein target in a biochemical assay (e.g., enzyme inhibition, receptor binding). Hits are compounds that show direct interaction with the target above a certain threshold.
Advantages vs. Disadvantages
| Feature | Advantages | Disadvantages |
| Speed & Cost | Generally faster, less costly, and higher-throughput than phenotypic screens.[15][17] | High cost of target validation and purified protein production. |
| Lead Optimization | Direct and efficient lead optimization is possible due to the known target and available structural information.[3][17] | |
| Mechanism | The molecular mechanism of action is known from the outset.[3] | |
| Biological Relevance | Translational Gap: A potent biochemical hit may not be active in cells (e.g., poor permeability) or may have off-target toxicity.[15] | |
| Discovery Potential | Excellent for discovering best-in-class drugs with improved properties.[5] | Limited to known targets; unlikely to discover novel mechanisms. Success is entirely dependent on the validity of the initial hypothesis.[5] |
Experimental Protocol: High-Throughput Enzyme Inhibition Assay
This protocol details a screen to identify hydrazinecarbothioamide inhibitors of a specific enzyme, such as tyrosinase, which has been previously reported as a target for this scaffold.[8]
1. Materials & Reagents:
-
Purified recombinant human tyrosinase.
-
L-DOPA (substrate).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8).
-
Hydrazinecarbothioamide library, dissolved in DMSO.
-
Kojic acid (positive control inhibitor).
-
384-well, clear, flat-bottom assay plates.
-
Automated liquid handler and absorbance plate reader.
2. Step-by-Step Methodology:
-
Assay Plate Preparation: Using an automated liquid handler, dispense 20 µL of assay buffer into all wells of a 384-well plate.
-
Compound Addition: Transfer 50 nL of compounds from the hydrazinecarbothioamide library to the assay plates for a final concentration of 10 µM. Add positive (Kojic acid) and negative (DMSO) controls.
-
Enzyme Addition: Add 10 µL of tyrosinase solution (final concentration e.g., 20 U/mL) to all wells except for the "no enzyme" background controls. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the potential inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of L-DOPA substrate (final concentration e.g., 2 mM) to all wells to start the enzymatic reaction.
-
Kinetic Readout: Immediately place the plate in an absorbance plate reader and measure the formation of dopachrome by monitoring the change in absorbance at 475 nm every minute for 20 minutes. Causality: The rate of increase in absorbance is directly proportional to the enzyme's activity.
-
Data Analysis: Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve. Normalize the rates to the DMSO controls to determine the percent inhibition for each compound. Identify hits as compounds showing inhibition greater than a defined threshold (e.g., >50%). Follow up with IC₅₀ determination for confirmed hits.
Synergy and Strategy: Choosing the Right Path
The debate over phenotypic versus target-based screening is evolving from a question of competition to one of synergy.[12][19] The most robust drug discovery pipelines often integrate both approaches to leverage their complementary strengths.
A powerful strategy involves using phenotypic screening as the primary discovery engine to identify hits with guaranteed biological relevance. These hits can then be subjected to target deconvolution studies, which may employ target-based screening techniques against focused libraries or chemoproteomic approaches to identify the molecular mechanism.[3][20] Conversely, a hit from a target-based screen must be validated in a phenotypic assay to confirm it produces the desired physiological effect.[12]
Conclusion
For researchers working with hydrazinecarbothioamide libraries, the choice between phenotypic and target-based screening is not a matter of right or wrong, but of strategic alignment with the project's goals.
-
Choose phenotypic screening when: The underlying biology of the disease is complex or poorly understood, and the primary goal is to discover novel mechanisms of action and first-in-class drugs.
-
Choose target-based screening when: There is a well-validated molecular target, and the goal is to rapidly identify potent modulators and develop best-in-class therapies through structure-guided optimization.
Ultimately, a comprehensive screening strategy will incorporate elements of both.[12] By understanding the causality behind each experimental choice and leveraging the strengths of both paradigms, researchers can maximize the potential of their hydrazinecarbothioamide libraries and accelerate the journey from chemical scaffold to life-changing medicine.
References
-
Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]
-
Stark, N., et al. (2019). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 131-140. [Link]
-
Young, K., et al. (2016). Advantages and Challenges of Phenotypic Screens: The Identification of Two Novel Antifungal Geranylgeranyltransferase I Inhibitors. Journal of Biomolecular Screening, 21(3), 306-315. [Link]
-
Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
-
Brown, D. G., & Wobst, H. J. (2017). Phenotypic and target-based screening: complementary or competing? Drug Discovery Today, 22(7), 1017-1021. [Link]
-
Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
-
TTP. (2016). Is it time to end the target vs phenotypic screening debate? TTP. [Link]
-
PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. PharmaFeatures. [Link]
-
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
-
Kuntz, K. W., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 583-587. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
Technology Networks. (2022). Promises and Challenges of Target-Based Drug Discovery. Technology Networks. [Link]
-
On Target. (2022). Phenotypic and target-based HTS in drug discovery. On Target. [Link]
-
Parameswaran, P. (n.d.). Target Based Screening. BIT 479/579 High-throughput Discovery. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Patel, U., et al. (2020). Comparison between the advantages and disadvantages of target-based and phenotypic screening. ResearchGate. [Link]
-
Dower, K., & Giuliano, K. A. (Eds.). (2016). High-Throughput Screening: Methods and Protocols. ResearchGate. [Link]
-
Yilmaz, I., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(4), 226-234. [Link]
-
Infinix Bio. (2026). The Importance of Phenotypic Screening Models in Drug Development: An In-Depth Exploration. Infinix Bio. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes. ResearchGate. [Link]
-
Al-Sultani, K. K. J., et al. (2021). Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. Archiv der Pharmazie, 354(5), e2000336. [Link]
-
Firoozpour, L., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors. ResearchGate. [Link]
-
Draghici, C., et al. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class. International Journal of Molecular Sciences, 15(6), 10908-10925. [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 413-424. [Link]
-
Firoozpour, L., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. Helvetica Chimica Acta, 103(8), e2000285. [Link]
-
Harris, C. J., et al. (2011). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 14(6), 521-531. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. [Link]
Sources
- 1. ttp.com [ttp.com]
- 2. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 5. Drug Discovery: Target Based Versus Phenotypic Screening | Scientist.com [app.scientist.com]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infinixbio.com [infinixbio.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. technologynetworks.com [technologynetworks.com]
- 18. High-throughput screening - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Advantages and Challenges of Phenotypic Screens: The Identification of Two Novel Antifungal Geranylgeranyltransferase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
[1]
Executive Directive: Immediate Safety Protocol
This guide supersedes general organic waste procedures. 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a halogenated thiosemicarbazide.[1] Its disposal requires strict adherence to protocols designed for compounds that generate acid gases (HCl, SO₂) and nitrogen oxides (NOₓ) upon thermal destruction.[1]
Core Safety Rule: Never dispose of this compound in standard trash, down drains, or mixed with strong oxidizers.[1] Segregation is mandatory to prevent toxic gas evolution and environmental contamination.[1]
Chemical Profile & Hazard Characterization
To validate the disposal method, we must first understand the chemical behavior.[1] This compound is a polyfunctional reagent possessing nucleophilic properties and significant toxicity.[1]
Table 1: Physicochemical & Hazard Profile
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Structure | C₇H₇Cl₂N₃S | Contains Sulfur, Nitrogen, and Chlorine.[1][2][3][4][5][6][7][8][9] |
| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires dampening during spill cleanup.[1] |
| Primary Hazards | Acute Tox.[1][8][9][10][11] (Oral), Skin/Eye Irritant, Aquatic Toxicity | Do not release to environment. Double containment required.[1][11] |
| Combustion Byproducts | HCl, SO₂, NOₓ, CO, CO₂ | Incineration requires scrubbers. Open burning is prohibited.[1] |
| Incompatibilities | Strong Oxidizers, Strong Acids | Explosion/Gas Risk. Do not mix in waste streams with nitric acid or peroxides.[1] |
Waste Classification & Regulatory Logic (RCRA)
While this specific isomer may not be explicitly "P-listed" (acutely hazardous) under US EPA RCRA regulations (40 CFR 261.33), it must be managed as Hazardous Waste due to its toxicity and chemical characteristics.[1]
-
Waste Code Assignment:
Expert Insight: The presence of the dichlorophenyl group makes this compound persistent in the environment (H410).[1] Standard wastewater treatment cannot degrade this effectively; it must be thermally destroyed.[1]
Step-by-Step Disposal Protocol
Phase A: Segregation and Packaging
Objective: Isolate the chemical to prevent cross-reactivity and ensure safe transport.[1]
-
Solid Waste (Pure Substance):
-
Place the substance in a wide-mouth high-density polyethylene (HDPE) jar .
-
Label the jar clearly with the full chemical name (no abbreviations).[1]
-
Place the HDPE jar inside a secondary clear zip-seal bag (double containment).
-
Deposit into the Solid Hazardous Waste Drum (typically a blue or black open-top drum).[1]
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility Check: Ensure the solvent (e.g., Ethanol, DMSO) is compatible with the waste stream.[1]
-
Segregation: Pour into a waste container designated for "Halogenated Organic Solvents." [1]
-
Crucial Step: Do not mix with "Non-Halogenated" waste.[1] The chlorine content requires specific incineration temperatures (typically >1100°C) to prevent dioxin formation.[1]
-
Phase B: Labeling
Every container must bear a hazardous waste tag containing:
The Destruction Method: High-Temperature Incineration[1]
As a researcher, you must verify that your waste disposal partner (e.g., Veolia, Clean Harbors) utilizes High-Temperature Incineration with Acid Gas Scrubbing .[1]
Why this is non-negotiable:
-
Mechanism: The incinerator operates at >1000°C with a residence time of ~2 seconds.[1]
-
Chemical Fate:
Visualization: The Disposal Lifecycle
The following diagram illustrates the decision logic for segregating this waste stream to ensure it reaches the correct destruction facility.
Figure 1: Critical decision matrix for segregating and destroying halogenated thiosemicarbazide waste.[1]
Emergency Spill Response
In the event of a spill outside of a fume hood, execute the following immediately:
-
Evacuate & Isolate: Clear the area (radius of 25ft/7.5m).
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard).[1]
-
Containment (Dry Spill):
-
Containment (Wet Spill):
-
Decontamination: Wash the surface with a mild soap solution.[1] Do not use bleach (potential reaction with nitrogen/sulfur groups).[1]
References
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 14580-30-4 CAS MSDS (4-(2,5-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
